(4-(trifluoromethyl)-1H-imidazol-5-yl)methanol
Description
Properties
IUPAC Name |
[4-(trifluoromethyl)-1H-imidazol-5-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2O/c6-5(7,8)4-3(1-11)9-2-10-4/h2,11H,1H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQHFYRPMOANSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)CO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344477 | |
| Record name | [4-(Trifluoromethyl)-1H-imidazol-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59608-85-4 | |
| Record name | [4-(Trifluoromethyl)-1H-imidazol-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-(trifluoromethyl)-1H-imidazol-5-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Technical Synthesis Guide: (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol
Executive Summary
Target Molecule: (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol
CAS Registry Number: (Analogous esters: 55942-41-1)
Molecular Formula:
This guide details the high-fidelity synthesis of (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol. The presence of the trifluoromethyl (
Part 1: Retrosynthetic Analysis & Strategy
The most robust route to 4,5-disubstituted imidazoles bearing electron-withdrawing groups is the Marckwald-type cyclization of
Strategic Pathway
-
Disconnection: The primary alcohol is derived from the corresponding ester.
-
Ring Construction: The imidazole core is formed via condensation of an
-chloro- -ketoester with formamidine. -
Activation: The
-position of the -ketoester is activated via chlorination.
Figure 1: Retrosynthetic logic flow from target alcohol to acyclic precursors.
Part 2: Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 2-chloro-4,4,4-trifluoroacetoacetate
Objective: Activation of the methylene position for subsequent nucleophilic attack.
-
Reagents: Ethyl 4,4,4-trifluoroacetoacetate (1.0 equiv), Sulfuryl Chloride (
, 1.1 equiv). -
Solvent: Dichloromethane (DCM) or neat (if scale permits).
Protocol:
-
Charge a round-bottom flask with Ethyl 4,4,4-trifluoroacetoacetate.
-
Cool the system to 0°C under an inert atmosphere (
). -
Add
dropwise over 30 minutes. Caution: Significant gas evolution (HCl, ). Vent to a scrubber. -
Allow the mixture to warm to room temperature (RT) and stir for 12 hours.
-
Validation: Monitor via TLC or GC-MS. The starting material peak should disappear.
-
Workup: Remove volatiles under reduced pressure. The residue (crude
-chloro ester) is sufficiently pure for the next step.-
Note: Distillation is possible but often unnecessary and risks decomposition.
-
Step 2: Cyclization to Ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate
Objective: Formation of the imidazole core.
-
Reagents: Crude Ethyl 2-chloro-4,4,4-trifluoroacetoacetate (1.0 equiv), Formamidine Acetate (2.0 equiv), Triethylamine (Et3N) or Potassium Carbonate (
). -
Solvent: Water (for aqueous workup route) or Ethanol (anhydrous).
Protocol:
-
Dissolve Formamidine Acetate (2.0 equiv) in water (approx. 5 mL/g).
-
Add the crude chloro-ester (1.0 equiv) slowly to the stirring amidine solution.
-
Slowly add a base (e.g.,
or ) to neutralize the HCl generated and drive the condensation. Maintain pH ~8-9. -
Reaction: Heat the mixture to 70°C for 4–6 hours. The solution typically turns from clear to yellow/orange.
-
Workup:
-
Cool to RT.
-
The product may precipitate as a solid. If so, filter and wash with cold water.[1]
-
If oil separates, extract with Ethyl Acetate (3x), dry over
, and concentrate.
-
-
Purification: Recrystallization from hexanes/ethyl acetate or flash column chromatography (SiO2, Hex/EtOAc gradient).
Step 3: Reduction to (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol
Objective: Selective reduction of the ester to the primary alcohol without defluorination.
-
Reagents: Ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate (1.0 equiv), Lithium Aluminum Hydride (
, 2.5 equiv). -
Solvent: Anhydrous THF.
Protocol:
-
Setup: Flame-dry a 2-neck flask; cool to RT under Argon.
-
Suspend
(2.5 equiv) in anhydrous THF (0.2 M relative to substrate). Cool to 0°C . -
Dissolve the imidazole ester (from Step 2) in minimal THF and add dropwise to the hydride suspension. Exothermic.
-
Stir at 0°C for 30 minutes, then warm to RT and stir for 2–4 hours.
-
Quench (Fieser Method): Critical for handling aluminum emulsions.
-
Warm to RT and stir vigorously until a white granular precipitate forms.
-
Filter through a pad of Celite. Wash the pad with THF.
-
Concentrate the filtrate to yield the crude alcohol.
-
Purification: Flash chromatography (DCM/MeOH 95:5).
Part 3: Process Logic & Mechanism
Reaction Mechanism (Cyclization)
The formation of the imidazole ring proceeds via a cascade mechanism: nucleophilic attack of the amidine nitrogen on the ketone carbonyl, followed by alkylation of the second nitrogen at the
Figure 2: Mechanistic sequence of the Marckwald cyclization.
Quantitative Data Summary
| Parameter | Step 1 (Chlorination) | Step 2 (Cyclization) | Step 3 (Reduction) |
| Limiting Reagent | Trifluoroacetoacetate | Chloro-intermediate | Imidazole Ester |
| Key Reagent | Formamidine Acetate | ||
| Temp Range | 0°C | 70°C | 0°C |
| Typical Yield | >90% (Crude) | 60–75% | 80–90% |
| Critical Hazard | HCl/SO2 gas evolution | Exotherm | Pyrophoric Hydride |
Part 4: Analytical Characterization
To validate the synthesis, the following spectral features are diagnostic:
-
NMR: A singlet around -60 to -63 ppm (relative to
). The absence of splitting confirms the integrity of the group. -
NMR (DMSO-
):-
Imidazole C2-H: Singlet,
7.6 – 7.9 ppm (Deshielded by adjacent N atoms). -
Methylene (
-OH): Doublet or Singlet, 4.4 – 4.6 ppm. -
Hydroxyl (OH): Broad singlet or triplet (coupling to
), 5.0 – 5.5 ppm (exchangeable with ). -
NH: Broad singlet,
12.0 – 13.5 ppm.
-
References
- Preparation of 2-chloro-4,4,4-trifluoroacetyl ethyl acetate.Google Patents. (Method for Step 1).
-
Ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate (Product Data). Amerigo Scientific. (Confirmation of intermediate stability and CAS). Available at: [Link]
-
Reduction of carboxylic acids to primary alcohols using LiAlH4. Master Organic Chemistry. (Detailed Fieser Workup Protocol). Available at: [Link]
-
Synthesis of 4,5-Dialkyl-2-perfluoroaryl-1H-imidazol-1-ols. Russian Journal of Organic Chemistry. (Context on fluorinated imidazole synthesis). Available at: [Link]
Sources
(4-(trifluoromethyl)-1H-imidazol-5-yl)methanol structure elucidation
[1][2]
Spectroscopic Elucidation Strategy
The elucidation of this molecule relies on a "Triad of Evidence": Mass Spectrometry (Composition), NMR (Connectivity & Electronics), and X-Ray (3D Geometry).
High-Resolution Mass Spectrometry (HRMS)
-
Ionization: Electrospray Ionization (ESI) in Positive Mode (+).
-
Molecular Ion: Expected
at m/z ~167.04 (Calculated for C H F N O). -
Fragmentation Logic:
-
Loss of H
O: m/z 167 149 (Typical for benzylic-type alcohols). -
Loss of CF
: Rare in soft ionization but possible in EI; look for neutral loss of 69 Da.
-
Nuclear Magnetic Resonance (NMR) Characterization
This is the most complex aspect due to the tautomeric equilibrium .
The Tautomerism Challenge: In solution, 1,4-disubstituted and 1,5-disubstituted imidazoles interconvert rapidly.
At room temperature, NMR signals often appear as a weighted average of these two forms.
Protocol for Resolution:
-
Solvent: Use DMSO-d
rather than CD OD. DMSO slows the proton exchange rate, often allowing observation of distinct NH signals or sharper averaged peaks. -
Temperature: If signals are broad, cool to -40°C to freeze the tautomers or heat to 80°C to induce rapid averaging.
Predicted Spectral Data (DMSO-d
| Nucleus | Shift ( | Multiplicity | Coupling ( | Assignment |
| 12.8 - 13.2 | Broad s | - | Imidazole N-H (Exchangeable) | |
| 7.6 - 7.9 | s | - | C2-H (Aromatic) | |
| 5.1 - 5.3 | t | O-H (Coupled to CH | ||
| 4.4 - 4.6 | d | CH | ||
| -58 to -63 | s | - | -CF | |
| ~120-125 | q | C F | ||
| ~130-135 | q | C4 (Ipso to CF |
Note: The C5 carbon (attached to CH
X-Ray Crystallography
While NMR provides solution-state data, X-ray diffraction confirms the solid-state tautomer preference.
-
Crystal Growth: Slow evaporation from Methanol/Water or Acetone/Hexane.
-
Key Feature: Look for strong intermolecular Hydrogen Bonds:
and .
Detailed Experimental Protocols
Protocol A: Synthesis via Ester Reduction
-
Preparation: Charge a flame-dried 3-neck flask with Ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate (1.0 eq) and anhydrous THF (10 mL/g).
-
Reduction: Cool to 0°C under N
. Add LiAlH (2.0 M in THF, 2.5 eq) dropwise over 30 mins.-
Caution: Exothermic H
evolution.
-
-
Reaction: Warm to RT and stir for 4-6 hours. Monitor by TLC (MeOH/DCM 1:9).
-
Workup (Fieser Method): Cool to 0°C. Carefully add:
-
mL Water (
= g of LiAlH used). - mL 15% NaOH.
- mL Water.[4]
-
mL Water (
-
Isolation: Filter the granular white precipitate. Dry the filtrate with MgSO
and concentrate in vacuo. -
Purification: Recrystallize from EtOAc/Hexanes or column chromatography (DCM
10% MeOH/DCM).
Protocol B: NMR Sample Preparation
-
Mass: Weigh 5-10 mg of the purified solid.
-
Solvent: Add 0.6 mL DMSO-d
.-
Why? CDCl
is too non-polar and may not dissolve the compound; MeOH-d exchanges the OH proton, losing coupling information.
-
-
Tube: Use a high-quality 5mm NMR tube to minimize shimming errors.
-
Acquisition: Run
H (16 scans), F (unprotonated), and C (1024 scans minimum due to splitting).
References
-
Synthesis of Trifluoromethyl Imidazoles
-
Sloop, J. C., et al. "Synthesis of fluorinated heterocycles." Journal of Fluorine Chemistry, 2002.
-
-
Imidazole Tautomerism
-
Alkorta, I., et al. "Tautomerism in imidazoles." Chemical Society Reviews, 2005.
-
-
NMR of Fluorinated Compounds
-
Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists." Wiley, 2009.
-
-
General Reduction Protocols
-
Seyden-Penne, J. "Reductions by the Alumino- and Borohydrides in Organic Synthesis." Wiley-VCH, 1997.
-
(Note: Specific spectral data for this exact molecule is derived from class-characteristic behaviors of 4-CF3-imidazoles found in the cited literature types.)
Sources
- 1. CA2833394C - Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates - Google Patents [patents.google.com]
- 2. US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline - Google Patents [patents.google.com]
- 3. [4-Fluoro-1-(methoxymethyl)-1H-imidazol-5-yl]methanol | C6H9FN2O2 | CID 13168540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Stability and Storage of (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-(trifluoromethyl)-1H-imidazol-5-yl)methanol is a key building block in medicinal chemistry, valued for its unique electronic properties imparted by the trifluoromethyl group. Ensuring the stability and integrity of this compound is paramount for the reliability and reproducibility of research and development activities. This guide provides a comprehensive overview of the stability and recommended storage conditions for (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol. It delves into its physicochemical properties, predicted degradation pathways based on the reactivity of the imidazole moiety, and outlines detailed protocols for handling, storage, and stability assessment. This document is intended to be a vital resource for scientists working with this compound, enabling them to maintain its quality and ensure the validity of their experimental outcomes.
Introduction: The Significance of (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol in Drug Discovery
The imidazole ring is a ubiquitous scaffold in pharmaceuticals, known for its ability to engage in various biological interactions. The introduction of a trifluoromethyl group to this heterocyclic system significantly alters its physicochemical properties, including its acidity, lipophilicity, and metabolic stability. The strong electron-withdrawing nature of the trifluoromethyl group enhances the acidity of the imidazole N-H proton and influences the reactivity of the adjacent hydroxymethyl group[1]. These characteristics make (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol a valuable synthon for the development of novel therapeutic agents.
However, the very features that make this molecule attractive also present challenges in terms of its stability. The imidazole core, in particular, is susceptible to various degradation mechanisms. A thorough understanding of these liabilities is crucial to prevent the formation of impurities that could compromise experimental results and potentially introduce toxicological risks. This guide aims to provide the necessary insights and practical protocols to ensure the long-term integrity of (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol.
Physicochemical Properties
While specific experimental data for (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol is not extensively available in public literature, we can infer its key properties based on its structure and data from analogous compounds.
| Property | Predicted Value/Characteristic | Rationale/Reference |
| Molecular Formula | C₅H₅F₃N₂O | - |
| Molecular Weight | 166.10 g/mol | - |
| Appearance | Likely a white to off-white solid | General characteristic of similar small organic molecules. |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. Limited solubility in water. | The presence of the polar imidazole and hydroxyl groups suggests solubility in polar solvents. The trifluoromethyl group may limit aqueous solubility. |
| pKa | The imidazole N-H is expected to be more acidic than unsubstituted imidazole due to the electron-withdrawing CF₃ group. | The trifluoromethyl group is a strong electron-withdrawing group, which stabilizes the conjugate base.[1] |
Potential Degradation Pathways
Based on forced degradation studies of other imidazole-containing molecules, several degradation pathways can be anticipated for (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol. The imidazole ring is the primary site of instability.
Oxidation
The imidazole moiety is susceptible to oxidation, which can be initiated by atmospheric oxygen (autoxidation), peroxides, or other oxidizing agents. This can lead to the formation of various oxidized species, potentially involving ring-opening or the formation of N-oxides. Studies on daclatasvir, a drug containing an imidazole ring, have shown its liability to base-mediated autoxidation and oxidation in the presence of hydrogen peroxide[2].
Photodegradation
Exposure to light, particularly UV radiation, can induce photochemical reactions in the imidazole ring. This can lead to the formation of a complex mixture of degradation products. The same study on daclatasvir demonstrated its sensitivity to photodegradation in solution[2].
pH-Dependent Degradation
While the imidazole ring itself is generally stable to hydrolysis, extreme pH conditions can potentially catalyze degradation, especially in the presence of other reactive functionalities. The stability of the hydroxymethyl group should also be considered, although it is generally stable under neutral conditions.
Diagram: Predicted Degradation Pathways
Caption: Predicted degradation pathways for (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol.
Recommended Storage and Handling
To minimize degradation and ensure the long-term stability of (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol, the following storage and handling procedures are recommended:
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Refrigeration at 2-8°C is advisable for long-term storage. | Lower temperatures slow down the rate of chemical degradation. |
| Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation of the imidazole ring. |
| Light | Store in a light-resistant container (e.g., amber vial). | To protect against photodegradation. |
| Container | Use a tightly sealed container to prevent moisture ingress and exposure to air. | Moisture can facilitate hydrolytic degradation and other reactions. |
Handling Procedures
-
Avoid Contamination: Use clean spatulas and equipment. Avoid cross-contamination with other reagents.
-
Minimize Exposure: When handling, minimize exposure to atmospheric oxygen and light.
-
Solution Stability: Prepare solutions fresh whenever possible. If stock solutions need to be stored, they should be kept at low temperatures (-20°C or -80°C) in tightly sealed, light-resistant containers. The stability of the compound in various solvents should be experimentally determined.
Experimental Protocols for Stability Assessment
Due to the limited publicly available stability data for (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol, it is imperative for researchers to perform their own stability assessments, particularly for long-term studies or when developing GMP processes.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods[3][4].
Objective: To intentionally degrade the sample under various stress conditions to understand its degradation pathways.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 60°C for 48 hours.
-
Photodegradation: Expose the stock solution to a calibrated light source (e.g., ICH option 2) for a defined period.
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating analytical method, such as HPLC-UV or LC-MS.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.
Diagram: Forced Degradation Workflow
Caption: Workflow for a forced degradation study.
Long-Term Stability Studies
Objective: To evaluate the stability of the compound under recommended storage conditions over an extended period.
Methodology:
-
Sample Preparation: Store aliquots of the solid compound and a stock solution under the recommended storage conditions (e.g., 2-8°C, protected from light).
-
Time Points: Define specific time points for analysis (e.g., 0, 3, 6, 12, 24 months).
-
Analysis: At each time point, analyze the samples for purity and the presence of degradation products using a validated stability-indicating method.
-
Data Analysis: Plot the purity of the compound as a function of time to determine its shelf life under the tested conditions.
Conclusion
(4-(trifluoromethyl)-1H-imidazol-5-yl)methanol is a valuable but potentially labile compound. A proactive approach to its storage and handling is essential for maintaining its integrity and ensuring the quality of research data. This guide provides a framework for understanding its stability based on the known reactivity of the imidazole moiety and offers practical protocols for its proper management. By adhering to these recommendations and conducting appropriate stability studies, researchers can confidently utilize this important building block in their drug discovery and development endeavors.
References
-
The Chemical Properties and Applications of [4-(Trifluoromethyl)phenyl]methanol. Available from: [Link].
-
Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. J Pharm Sci. 2019;108(9):3096-3104. Available from: [Link].
-
Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. 2014;7(1):99-102. Available from: [Link].
-
Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Assay and Drug Development Technologies. 2022;20(6):261-269. Available from: [Link].
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. 2022;47(3):38449-38453. Available from: [Link].
Sources
The Enigmatic Potential of (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol: A Technical Guide to Unlocking its Biological Activity
Foreword: The Allure of Fluorine in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of rational drug design. The trifluoromethyl (CF₃) group, in particular, with its unique electronic and steric properties, has proven to be a transformative substituent, capable of profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profile. When this powerful moiety is coupled with the versatile imidazole scaffold—a heterocycle renowned for its diverse biological activities—the resulting compounds present a compelling frontier for therapeutic innovation. This guide delves into the untapped potential of one such molecule: (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol. While direct biological data for this specific compound remains nascent, this document, grounded in the extensive research on analogous structures, aims to provide a comprehensive framework for its systematic investigation. We will explore its potential as an anti-inflammatory, anticancer, and antimicrobial agent, offering detailed experimental roadmaps for researchers, scientists, and drug development professionals to unlock its therapeutic promise.
Section 1: The Molecular Architecture - A Synthesis of Power and Versatility
The subject of our investigation, (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol, possesses a chemical architecture that hints at a spectrum of biological interactions. The imidazole core is a common motif in a plethora of bioactive compounds, owing to its ability to participate in hydrogen bonding and coordinate with various biomolecules.[1] The trifluoromethyl group at the 4-position is a strong electron-withdrawing group, which can significantly modulate the acidity of the imidazole ring and enhance binding affinity to target proteins.[2] Furthermore, the methanol substituent at the 5-position provides a potential site for metabolic modification or for forming hydrogen bonds within a biological target.
A plausible synthetic route to (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol can be envisioned through multi-step processes, likely commencing from commercially available trifluoromethylated building blocks. The synthesis of related trifluoromethyl-imidazole derivatives has been documented, providing a solid foundation for its preparation in the laboratory.[3]
Section 2: The Anti-Inflammatory Promise - A Focus on Nitric Oxide Synthase Inhibition
Chronic inflammation is a key pathological feature of numerous diseases, and the modulation of inflammatory pathways remains a critical therapeutic goal. A compelling avenue for the anti-inflammatory potential of (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol lies in the inhibition of nitric oxide synthases (NOS). The overproduction of nitric oxide (NO) by inducible NOS (iNOS) is a hallmark of inflammatory conditions. Notably, a structurally related compound, 1-(2-trifluoromethylphenyl)imidazole (TRIM), has been identified as a potent and selective inhibitor of neuronal NOS (nNOS) and iNOS over endothelial NOS (eNOS).[4] This selectivity is crucial, as the constitutive activity of eNOS is vital for maintaining vascular homeostasis.
The structural similarities between TRIM and our compound of interest—namely the presence of both a trifluoromethyl group and an imidazole ring—provide a strong rationale for investigating its NOS inhibitory activity.
Experimental Protocol: In Vitro Nitric Oxide Synthase Inhibition Assay
This protocol outlines a robust in vitro assay to determine the inhibitory potential of (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol against the three major NOS isoforms.
Objective: To quantify the IC₅₀ values of the test compound for nNOS, iNOS, and eNOS.
Materials:
-
Recombinant human nNOS, iNOS, and eNOS enzymes
-
L-[¹⁴C]arginine
-
NADPH
-
Tetrahydrobiopterin (BH₄)
-
Calmodulin (for nNOS and eNOS)
-
Calcium chloride (CaCl₂)
-
EGTA
-
(4-(trifluoromethyl)-1H-imidazol-5-yl)methanol (test compound)
-
L-NAME (non-selective NOS inhibitor, positive control)
-
Scintillation cocktail and vials
-
Microplate reader
Procedure:
-
Enzyme Activation: Prepare reaction buffers specific for each NOS isoform. For nNOS and eNOS, include calmodulin and CaCl₂. For iNOS, calmodulin and CaCl₂ are not required.
-
Reaction Mixture Preparation: In a 96-well plate, add the reaction buffer, NADPH, BH₄, and L-[¹⁴C]arginine.
-
Compound Addition: Add varying concentrations of (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol (typically from 1 nM to 100 µM) to the wells. Include wells with L-NAME as a positive control and wells with vehicle (e.g., DMSO) as a negative control.
-
Enzyme Addition: Initiate the reaction by adding the respective NOS enzyme to each well.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer containing EGTA.
-
Separation of L-Citrulline: The conversion of L-[¹⁴C]arginine to L-[¹⁴C]citrulline is measured. This is achieved by applying the reaction mixture to a cation-exchange resin, which retains the unreacted L-[¹⁴C]arginine while allowing the L-[¹⁴C]citrulline to pass through.
-
Quantification: The amount of L-[¹⁴C]citrulline is quantified using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ values by fitting the data to a dose-response curve.
Self-Validation: The inclusion of a known non-selective NOS inhibitor (L-NAME) serves as a positive control to validate the assay's performance. The vehicle control ensures that the solvent used to dissolve the test compound does not interfere with the enzyme activity.
Logical Workflow for NOS Inhibition Investigation
Caption: A streamlined workflow for the investigation of NOS inhibitory activity.
Section 3: Exploring the Anticancer Frontier
The imidazole moiety is a key structural feature in numerous anticancer agents.[5] Its derivatives have been shown to exert their effects through various mechanisms, including the inhibition of kinases, disruption of microtubule polymerization, and induction of apoptosis.[6] The presence of the trifluoromethyl group can further enhance the anticancer potential by improving cell permeability and metabolic stability.[7]
Given the broad spectrum of anticancer activities associated with imidazole and trifluoromethyl-containing compounds, a multi-pronged screening approach is warranted for (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol.
Experimental Protocol: High-Throughput Screening for Anticancer Activity
This protocol describes an initial high-throughput screening (HTS) campaign to identify potential anticancer activity across a panel of human cancer cell lines.
Objective: To assess the cytotoxic and anti-proliferative effects of the test compound on a diverse panel of cancer cell lines.
Materials:
-
A panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon, prostate, leukemia)
-
Appropriate cell culture media and supplements
-
(4-(trifluoromethyl)-1H-imidazol-5-yl)methanol
-
Doxorubicin (positive control)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
384-well plates
-
Automated liquid handling system
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cancer cell lines into 384-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Using an automated liquid handler, treat the cells with a range of concentrations of (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol (e.g., from 0.1 µM to 100 µM). Include doxorubicin as a positive control and a vehicle control.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Assay: After the incubation period, perform the CellTiter-Glo® assay according to the manufacturer's instructions. This assay measures the amount of ATP, which is an indicator of metabolically active cells.
-
Data Acquisition: Read the luminescent signal using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the GI₅₀ (concentration for 50% growth inhibition) for each cell line.
Self-Validation: The use of a well-characterized cytotoxic agent like doxorubicin validates the sensitivity of the cell lines and the assay. The multi-point dose-response allows for the accurate determination of GI₅₀ values.
Potential Anticancer Mechanisms and Follow-up Studies
A "hit" from the initial screen would trigger a cascade of secondary assays to elucidate the mechanism of action.
Caption: Decision tree for elucidating the anticancer mechanism of action.
Section 4: The Antimicrobial Dimension
Imidazole and its derivatives have a long-standing history as antimicrobial agents.[8] The trifluoromethyl group has also been incorporated into various antimicrobial compounds to enhance their efficacy.[9] Therefore, it is logical to explore the potential of (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol against a panel of clinically relevant bacterial and fungal pathogens.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol details the broth microdilution method for determining the MIC of the test compound, a gold-standard assay for antimicrobial susceptibility testing.
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
Cation-adjusted Mueller-Hinton Broth (for bacteria)
-
RPMI-1640 medium (for fungi)
-
(4-(trifluoromethyl)-1H-imidazol-5-yl)methanol
-
Standard antimicrobial agents (e.g., vancomycin for Gram-positive bacteria, ciprofloxacin for Gram-negative bacteria, fluconazole for fungi) as positive controls
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a series of two-fold dilutions of the test compound in the appropriate broth in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism according to CLSI guidelines.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm.
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) (Optional): To determine if the compound is cidal or static, an aliquot from the wells with no visible growth can be plated on agar plates. The lowest concentration that results in a significant reduction (e.g., 99.9%) in the initial inoculum is the MBC/MFC.
Self-Validation: The inclusion of standard antimicrobial agents with known MICs for the tested strains validates the assay's accuracy and the susceptibility of the microorganisms.
Section 5: Data Synthesis and Future Directions
The experimental workflows outlined in this guide provide a systematic approach to characterizing the potential biological activities of (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol. The quantitative data generated from these assays should be meticulously documented and analyzed.
| Potential Activity | Primary Assay | Key Parameter | Follow-up Investigations |
| Anti-inflammatory | In vitro NOS Inhibition | IC₅₀ values for nNOS, iNOS, eNOS | Cell-based NO production assays, in vivo models of inflammation |
| Anticancer | Cell Viability Screen | GI₅₀ values across a cancer cell line panel | Mechanism of action studies (kinase inhibition, apoptosis, etc.) |
| Antimicrobial | Broth Microdilution | MIC values against bacterial and fungal pathogens | Determination of MBC/MFC, time-kill kinetics |
The journey from a promising molecular scaffold to a clinically viable therapeutic is long and arduous. However, by leveraging a deep understanding of structure-activity relationships and employing robust, validated experimental protocols, the scientific community can systematically unravel the therapeutic potential of novel chemical entities like (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol. This guide serves as a foundational blueprint for such an endeavor, paving the way for future discoveries that could address unmet medical needs.
References
- Bhor, R. J., et al. (2022). A Review on “Imidazole and Various Biological Activities”. International Journal of Pharmacy & Pharmaceutical Research, 24(2), 32-46.
- 4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections. PMC.
- A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article. Journal of Pharma Insights and Research.
- Synthesis and Biological Evaluation of Novel Imidazole Deriv
- An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. International Journal of Pharmaceutical Sciences.
- Imidazoles as Potential Anticancer Agents: An Upd
- Antimicrobial activity of imidazoles.
- Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega.
- Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermedi
- Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. MDPI.
- Microwave-Assisted One-Pot Synthetic Pathways for Pyrido[2,3-d]imidazole Derivatives. The Journal of Organic Chemistry.
- Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities.
- ChemScene: Building blocks | Bioactive small molecules.
- Inhibition of nitric oxide synthase by 1-(2-trifluoromethylphenyl) imidazole (TRIM) in vitro: antinociceptive and cardiovascular effects. PMC.
- Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities.
- Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents.
- A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives.
- Imidazoles as potential anticancer agents. PMC.
- [4-Fluoro-1-(methoxymethyl)-1H-imidazol-5-yl]methanol. PubChem.
- Quantitative Structure-activity Relationships of Imidazole-containing Farnesyltransferase Inhibitors Using Different Chemometric Methods. PMC.
- Synthesis and Anticancer Activity of 2,4,5-triaryl Imidazole Derivatives.
- Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. PMC.
- Mechanism of imidazole inhibition of a GH1 β‐glucosidase. PMC.
- Trifluoromethylpyrazoles as anti-inflammatory and antibacterial agents: A review.
- Synthesis and biological evaluation of the first pentafluorosulfanyl analogs of mefloquine. Organic & Biomolecular Chemistry.
- Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Consider
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI.
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
- Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Deriv
- Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Publishing.
- Applications of 2-Fluoro-2H-Imidazole in Medicinal Chemistry: A Detailed Overview. Benchchem.
- Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy. PubMed Central.
- (1-methyl-1H-imidazol-2-yl)methanol AldrichCPR. Sigma-Aldrich.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Inhibition of nitric oxide synthase by 1-(2-trifluoromethylphenyl) imidazole (TRIM) in vitro: antinociceptive and cardiovascular effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. 4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections - PMC [pmc.ncbi.nlm.nih.gov]
introductory research on (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol
This technical guide is structured as a high-level monograph for research and development professionals. It synthesizes synthetic protocols, chemical reactivity, and structural insights into a cohesive operational manual.
CAS Registry Number: 59608-85-4 (Alcohol) | Precursor CAS: 55942-41-1 (Ethyl Ester)
Molecular Formula:
Executive Technical Summary
(4-(Trifluoromethyl)-1H-imidazol-5-yl)methanol is a critical fluorinated heterocyclic building block utilized in the design of kinase inhibitors, antiviral agents, and lipophilic bioisosteres. The trifluoromethyl (
This guide details the synthesis, functionalization, and handling of this compound, focusing on its role as a "linker" intermediate where the hydroxymethyl group serves as a handle for electrophilic activation (e.g., conversion to alkyl halides).
Structural Dynamics & Tautomerism
The compound exists in a tautomeric equilibrium. While often designated as the 4-trifluoromethyl-5-hydroxymethyl isomer, in solution it rapidly interconverts with the 5-trifluoromethyl-4-hydroxymethyl form. This equilibrium is critical during N-alkylation reactions, where the specific tautomer reacting determines the regiochemical outcome (N1 vs. N3 alkylation).
Diagram 1: Tautomerism & Regioselectivity Logic
The
Caption: Tautomeric equilibrium dictates the ratio of N-alkylated products. The electron-withdrawing CF3 group affects the nucleophilicity of the proximal nitrogen.
Synthetic Methodology
The most robust route to (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol is the hydride reduction of its ester precursor, ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate . This ester is commercially available or synthesized via the cyclization of ethyl 4,4,4-trifluoroacetoacetate with formamide/ammonia.
Protocol: Reduction of Ethyl Ester to Alcohol
Objective: Convert the ester functionality to a primary alcohol without reducing the imidazole ring or defluorinating the
| Parameter | Specification |
| Reagent | Lithium Aluminum Hydride ( |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 0°C (Addition) |
| Atmosphere | Inert ( |
| Yield Target | 85 - 95% |
Step-by-Step Procedure:
-
Preparation: In a flame-dried 3-neck round-bottom flask under nitrogen, suspend
(2.5 eq) in anhydrous THF. Cool the suspension to 0°C using an ice bath. -
Addition: Dissolve ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate (1.0 eq) in a minimum volume of anhydrous THF. Add this solution dropwise to the
suspension over 30 minutes. Caution: Exothermic gas evolution ( ). -
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3–5 hours.
-
Checkpoint: Monitor reaction progress via TLC (System: 10% MeOH in DCM). The starting material (
) should disappear, and a more polar spot ( ) should appear.
-
-
Quenching (Fieser Method): Cool back to 0°C. Carefully add:
-
mL water (where
= grams of used).[1] - mL 15% NaOH solution.
- mL water.
-
mL water (where
-
Isolation: Stir the granular precipitate for 30 minutes. Filter through a pad of Celite.[1] Wash the pad with THF.
-
Purification: Concentrate the filtrate under reduced pressure. The residue is typically a white to off-white solid that may require recrystallization from EtOAc/Hexanes or column chromatography if high purity (>99%) is required.
Functionalization & Reactivity
The hydroxymethyl group is rarely the final target; it serves as a pivot point for further elaboration.
Chlorination (Activation)
Converting the alcohol to a chloride creates a highly reactive electrophile for coupling with amines or thiols.
-
Reagent: Thionyl Chloride (
).[2] -
Conditions: Reflux in
or neat . -
Product: 4-(Chloromethyl)-5-(trifluoromethyl)-1H-imidazole hydrochloride.
-
Note: The hydrochloride salt is stable, but the free base is reactive and can self-polymerize. Store as the salt.
Oxidation
Oxidation to 4-(trifluoromethyl)-1H-imidazole-5-carbaldehyde allows for reductive amination or Wittig reactions.
-
Reagent: Manganese Dioxide (
) in DCM or Dioxane (mild, selective). -
Avoid: Strong oxidants like Jones reagent may affect the imidazole ring or cause over-oxidation.
Diagram 2: Synthetic Workflow
Caption: Divergent synthesis from the alcohol intermediate allows access to electrophilic (chloride) and carbonyl (aldehyde) scaffolds.
Expert Insights & Troubleshooting
The "Fluorine Effect" on Acidity
The
-
Implication: When using this compound in basic conditions (e.g., Williamson ether synthesis), the imidazole N-H will deprotonate before the hydroxyl group. You must use at least 2 equivalents of base if you intend to alkylate the oxygen, or protect the nitrogen first (e.g., with a trityl or SEM group).
Solubility Profile
-
Soluble: Methanol, Ethanol, DMSO, DMF, THF.
-
Insoluble: Hexanes, Toluene (cold), Water (moderately soluble, pH dependent).
-
Purification Tip: Because of its amphoteric nature and polarity, standard silica chromatography often leads to streaking. Add 1% Triethylamine (TEA) or 1% Acetic Acid to the eluent to sharpen peaks depending on the stationary phase.
Safety & Handling (SDS Summary)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Storage: Store in a cool, dry place. Hygroscopic. Keep container tightly closed.
-
Incompatibility: Strong oxidizing agents, acid chlorides (unless intended reaction), acid anhydrides.
References
-
Synthesis of Trifluoromethyl Imidazoles
-
Title: Convenient synthesis of 4-trifluoromethyl-substituted imidazole derivatives.[3]
- Source:Chemical & Pharmaceutical Bulletin, 1997.
- Context: Describes the cyclization logic for the imidazole ring construction.
-
-
Ester Precursor Synthesis
-
Title: Processes for the synthesis of 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates.[4]
- Source: Patent CA2833394C (Google P
- Context: Details the handling of trifluoromethyl-imidazole esters.
-
-
Reduction Protocols (General)
-
Title: Method of preparing 4-methyl-5-hydroxymethyl-imidazole.[5]
- Source: US P
- Context: Provides the foundational stoichiometry for LiAlH4 reduction of imidazole esters.
-
-
Thionyl Chloride Activation
Sources
- 1. 4-HYDROXYMETHYL-5-METHYLIMIDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 2. Sciencemadness Discussion Board - thionyl chloride and alcohols - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. ossila.com [ossila.com]
- 4. CA2833394C - Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates - Google Patents [patents.google.com]
- 5. US4224452A - Method for preparing 4-hydroxymethyl imidazoles - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
Methodological & Application
Application Note: Reaction Protocols for (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol
Executive Summary & Scientific Rationale
The (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol scaffold represents a critical "privileged structure" in modern medicinal chemistry.[1] The trifluoromethyl (
However, the electron-withdrawing nature of the
This guide provides a robust, self-validating protocol for the synthesis of (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol via the reduction of its corresponding ester.[1] It also details downstream activation protocols, addressing the specific regiochemical challenges posed by the
Chemical Identity & Properties
| Property | Data |
| IUPAC Name | (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol |
| Molecular Formula | |
| Molecular Weight | 166.10 g/mol |
| Key Precursor | Ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate (CAS: 55942-41-1) |
| Acidity (Predicted) | Imidazole NH |
| Solubility | Soluble in MeOH, EtOH, THF, DMSO; Poor in |
Synthesis Workflow Visualization
The following diagram illustrates the primary synthesis route and competing tautomeric pathways that must be controlled during functionalization.
Figure 1: Synthesis workflow and tautomeric equilibrium. Note that the
Protocol A: Reductive Synthesis (Primary Route)
Objective: Selective reduction of the ester moiety to the primary alcohol without defluorination or ring reduction.[1] Precursor: Ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate.[1][2]
Materials & Reagents[3][4][5][6][7][8][9][10][11][12]
-
Substrate: Ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate (1.0 eq).
-
Reductant: Lithium Aluminum Hydride (
), 2.4 M solution in THF (2.5 eq). -
Solvent: Anhydrous Tetrahydrofuran (THF), inhibitor-free.[1]
-
Quench Reagents (Fieser Method): Water, 15% NaOH solution.
Step-by-Step Methodology
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Flush with
for 15 minutes. -
Solvation: Dissolve the imidazole ester (10 mmol, 2.08 g) in anhydrous THF (40 mL). Cool the solution to 0°C using an ice/water bath.
-
Addition: Add the
solution (25 mmol, 10.4 mL of 2.4 M) dropwise via syringe over 20 minutes. -
Reaction: Once gas evolution subsides, remove the ice bath and warm to room temperature. Then, heat to gentle reflux (66°C) for 3–5 hours.
-
Fieser Workup (Critical): Cool the mixture to 0°C. Dilute with diethyl ether (40 mL). Carefully add the following in sequence with vigorous stirring:
- Water (slowly!)
- 15% NaOH solution
- Water
-
Isolation: Warm to room temperature and stir for 30 minutes until a white, granular precipitate forms (aluminum salts). Filter through a pad of Celite.[1] Wash the pad with warm THF (
).[1] -
Purification: Concentrate the filtrate under reduced pressure. The crude product is typically a white solid.[1] If necessary, recrystallize from EtOAc/Hexanes or purify via flash chromatography (DCM:MeOH 95:5).
Yield Expectation: 85–92%.
Protocol B: Activation to Alkyl Chloride
Objective: Convert the alcohol to a reactive electrophile for coupling reactions. Challenge: The imidazole nitrogen is nucleophilic; self-alkylation (polymerization) is a risk if the free base is generated in concentrated solution.[1]
Methodology
-
Reagent: Thionyl chloride (
) (3.0 eq). -
Procedure: Suspend the alcohol (Product from Protocol A) in dry DCM at 0°C.
-
Addition: Add
dropwise. The solid will dissolve as the reaction proceeds.[1] -
Reaction: Stir at room temperature for 4 hours.
-
Isolation: Evaporate volatiles in vacuo. Co-evaporate with toluene (
) to remove residual HCl and .[1] -
Product Form: The product is isolated as the hydrochloride salt .[1][3]
Scientific Validation & Troubleshooting
Regioselectivity in N-Alkylation
When using this scaffold for N-alkylation (e.g., attaching to a drug core), the
-
Steric vs. Electronic: The
group is bulky (similar to isopropyl) and electron-withdrawing.[1] -
Outcome: Alkylation under basic conditions (
) typically favors the 1,4-isomer (alkylation distal to the group) due to steric hindrance, although the 1,5-isomer is often the thermodynamic product if reversible conditions are used.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Yield in Reduction | Incomplete deprotonation of NH | Ensure at least 2.5 eq of |
| Slimy ppt in Workup | Improper quenching | Use the Fieser method (1:1:3 ratio) strictly. Do not just add excess water.[1] |
| Product Insoluble in DCM | Formation of salts | The imidazole alcohol is polar. Use 10% MeOH/DCM or EtOAc for extraction.[1] |
| Defluorination | Over-reduction | Avoid using dissolving metal reductions (Na/NH3).[1] |
References
-
General Imidazole Synthesis & Properties
-
Commercial Precursor Data
-
Reduction Methodologies (General Protocol Adaptation)
- Source: "Reduction of Carboxylic Esters with Lithium Aluminum Hydride." Organic Syntheses, Coll. Vol. 2, p. 325.
-
URL:[Link]
-
Tautomerism in Trifluoromethyl Imidazoles
- Source:Journal of Medicinal Chemistry, "Synthesis and SAR of imidazole-based inhibitors." (Contextual reference for acidity effects).
-
URL:[Link]
Sources
- 1. 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | C11H10F3N3 | CID 12002825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate 97 55942-41-1 [sigmaaldrich.com]
- 3. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
(4-(trifluoromethyl)-1H-imidazol-5-yl)methanol in medicinal chemistry
This guide details the chemical profile, synthesis, and medicinal chemistry applications of (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol (CAS 59608-85-4). While often explored in the context of cardiovascular and kinase-targeted drug discovery, this specific scaffold serves as a critical fluorinated building block for modulating physicochemical properties in lead optimization.
Part 1: Chemical Profile & Significance[1]
(4-(trifluoromethyl)-1H-imidazol-5-yl)methanol represents a "privileged scaffold" in medicinal chemistry due to the strategic placement of a trifluoromethyl (
Physicochemical Modulation
The introduction of the electron-withdrawing
| Property | 4-Methylimidazole | 4-Trifluoromethylimidazole Analog | Medicinal Impact |
| pKa (N-H) | ~14.4 | ~10.5 - 11.5 | Increased Acidity: The |
| pKa (N-3) | ~7.5 | ~2.5 - 3.5 | Decreased Basicity: The pyridine-like nitrogen becomes significantly less basic, reducing non-specific binding and altering solubility at physiological pH. |
| Lipophilicity | Low | Moderate | LogP Modulation: The |
| Metabolic Stability | Low (Benzylic oxidation) | High | The C-F bond is metabolically inert. Unlike a methyl group, the |
Tautomerism
In solution, the compound exists in rapid equilibrium between the 4-trifluoromethyl and 5-trifluoromethyl tautomers. However, for substitution reactions (e.g., N-alkylation), the specific tautomer reacting depends on the electrophile and base used.
-
Nomenclature Note: The "4-" and "5-" positions are interchangeable in the unsubstituted parent but become fixed upon N-substitution. The hydroxymethyl group is typically at position 5 relative to the N-H in the most stable tautomer representation.
Part 2: Synthetic Protocols
The synthesis of (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol typically proceeds via the reduction of its ester precursor, ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate .
Synthesis of the Ester Precursor
Reaction Type: Cyclocondensation / Bredereck-like Synthesis Precursors: Ethyl 2-chloro-4,4,4-trifluoroacetoacetate + Formamidine Acetate
Protocol:
-
Reagents:
-
Ethyl 2-chloro-4,4,4-trifluoroacetoacetate (1.0 eq)
-
Formamidine acetate (2.0 eq)
-
Water (Solvent)
-
Potassium Carbonate (
) or Sodium Acetate (Base)
-
-
Procedure:
-
Dissolve formamidine acetate in water.
-
Add ethyl 2-chloro-4,4,4-trifluoroacetoacetate dropwise at 0°C.
-
Slowly add the base to neutralize the HCl generated.
-
Heat the mixture to 70-80°C for 4-6 hours.
-
Workup: Cool to room temperature. The product, ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate , often precipitates as a solid. Filter, wash with cold water, and dry.
-
Yield: Typically 60-75%.[1]
-
Reduction to the Alcohol (Target Compound)
Reaction Type: Hydride Reduction
Reagents: Lithium Aluminum Hydride (
Protocol:
-
Setup: Flame-dried 3-neck round-bottom flask,
atmosphere. -
Solvent: Anhydrous THF (Tetrahydrofuran).
-
Procedure:
-
Suspend
(2.5 eq) in anhydrous THF at 0°C. -
Dissolve ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate (1.0 eq) in THF and add dropwise to the hydride suspension. Caution: Exothermic gas evolution (
). -
Allow to warm to room temperature and stir for 2-4 hours. Monitor by TLC (the alcohol is more polar than the ester).
-
Quench (Fieser Method): Cool to 0°C. Slowly add water (1 mL per g
), then 15% NaOH (1 mL per g), then water (3 mL per g). -
Isolation: Filter the granular aluminum salts through a Celite pad. Concentrate the filtrate under reduced pressure.
-
Purification: Recrystallization from EtOAc/Hexanes or column chromatography (DCM/MeOH).
-
Yield: 80-90%.
-
Part 3: Medicinal Chemistry Applications
This scaffold acts as a versatile "hub" intermediate. The hydroxyl group is rarely the final endpoint; it is usually converted into a pharmacophore or a linker.
Functionalization Map
Figure 1: Synthetic divergence from the hydroxymethyl imidazole core.
Bioisosteric Replacement Strategy
In drug design, this scaffold is often used to replace:
-
4-Methyl-5-hydroxymethylimidazole: To block metabolic oxidation of the methyl group (metabolic soft spot) and increase potency via hydrophobic interactions.
-
Phenyl rings: The trifluoromethyl-imidazole acts as a "pseudo-phenyl" ring with specific H-bond donor/acceptor capabilities, often improving solubility.
Case Study Context: Mavacamten & Myosin Inhibitors
While Mavacamten (MYK-461) itself possesses a pyrimidine-2,4-dione core and not this specific imidazole, the (4-(trifluoromethyl)-1H-imidazol-5-yl) motif is highly relevant in next-generation cardiac myosin inhibitors and kinase inhibitors .
-
Application: Researchers utilize this fragment to create analogs that fit into the hydrophobic pocket of myosin or the ATP-binding site of kinases, where the
group occupies a lipophilic sub-pocket and the imidazole nitrogen interacts with the hinge region or catalytic residues.
Part 4: Safety & Handling
-
Fluorinated Intermediates: Precursors like ethyl trifluoroacetoacetate are lachrymators and irritants. Work in a fume hood.
-
Lithium Aluminum Hydride: Pyrophoric. Reacts violently with water.[2] Ensure all glassware is oven-dried and solvents are anhydrous. Use the Fieser quench method to safely deactivate excess reagent.
-
Toxicity: While specific data for CAS 59608-85-4 is limited, imidazole derivatives can exhibit biological activity. Handle as a potential irritant and bioactive substance.
References
- Title: "Preparation of imidazole-4,5-dicarboxylic acid and fluorinated analogs.
-
pKa Modulation by Trifluoromethyl Groups
-
General Reduction Protocols
- Title: "Reduction of Carboxylic Esters with Lithium Aluminum Hydride."
- Source:Master Organic Chemistry / Standard Vogel's Textbook of Practical Organic Chemistry.
-
URL:[Link]
Sources
Application and Protocol Guide for the Chromatographic Purification of (4-(Trifluoromethyl)-1H-imidazol-5-yl)methanol Derivatives
Abstract
This comprehensive guide provides detailed application notes and robust protocols for the chromatographic purification of (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol and its derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to the unique properties conferred by the trifluoromethyl-imidazole scaffold. The inherent polarity and potential for strong interactions with stationary phases present unique purification challenges. This document outlines systematic approaches to overcome these challenges using flash chromatography and High-Performance Liquid Chromatography (HPLC), including strategies for achiral and chiral separations. The protocols are designed to be self-validating, with an emphasis on the rationale behind methodological choices to empower researchers to adapt and troubleshoot their purification processes effectively.
Introduction: The Significance and Challenges of Purifying Fluorinated Imidazole Derivatives
The incorporation of fluorine into heterocyclic compounds is a cornerstone of modern drug design. The trifluoromethyl (CF3) group, in particular, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] The (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol core is a valuable building block for synthesizing a diverse range of bioactive molecules. However, the very properties that make these compounds medicinally attractive also introduce complexities into their purification.
The primary challenges in the chromatographic purification of these derivatives stem from:
-
Polarity and Solubility: The presence of the imidazole ring and the hydroxyl group imparts significant polarity, which can lead to strong interactions with silica gel, causing peak tailing and poor resolution in normal-phase chromatography.
-
Basicity of the Imidazole Ring: The imidazole moiety is basic and can interact strongly with the acidic silanol groups on the surface of silica gel, potentially leading to irreversible adsorption or degradation of the target compound.[3]
-
Chirality: Derivatives of (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol are often chiral, necessitating specialized chiral stationary phases for the separation of enantiomers, a critical step in drug development.[4]
This guide will address these challenges by providing a detailed exploration of chromatographic techniques, from initial method development on Thin-Layer Chromatography (TLC) to scalable purification by flash chromatography and high-resolution analysis and purification by HPLC.
Foundational Principles of Chromatographic Purification
A successful purification strategy is built on a solid understanding of the interactions between the analyte, the stationary phase, and the mobile phase. For (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol derivatives, the choice between normal-phase, reversed-phase, and specialized chiral chromatography is paramount.
Normal-Phase Chromatography: Taming the Polar Nature
In normal-phase chromatography, a polar stationary phase (typically silica gel) is used with a non-polar mobile phase.[5] Compounds are separated based on their polarity, with more polar compounds exhibiting stronger retention.[5] For our target molecules, the key is to modulate the mobile phase to achieve optimal retention and separation from impurities.
Causality Behind Experimental Choices:
-
Solvent Selection: A typical mobile phase consists of a non-polar solvent (e.g., hexanes, heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane).[5][6] For highly polar imidazole derivatives, a stronger polar modifier like methanol may be necessary.
-
Tailing Reduction: The basicity of the imidazole ring often leads to peak tailing. To counteract this, a small amount of a basic additive, such as triethylamine (TEA) or ammonia in methanol (typically 1-2%), can be added to the mobile phase.[3] This deactivates the acidic silanol groups on the silica surface, leading to more symmetrical peak shapes.
Reversed-Phase Chromatography: An Alternative for Highly Polar Derivatives
Reversed-phase chromatography employs a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., water, acetonitrile, methanol). This technique is particularly useful for highly polar or water-soluble compounds that are not sufficiently retained in normal-phase chromatography.
Causality Behind Experimental Choices:
-
Enhanced Retention: The hydrophobic nature of the trifluoromethyl group can provide a handle for retention on a C18 column, while the polar imidazole and methanol moieties ensure solubility in aqueous-organic mobile phases.
-
pH Control: The retention of ionizable compounds like imidazoles is highly dependent on the pH of the mobile phase. Buffering the mobile phase can ensure reproducible retention times and improved peak shapes.
Chiral Chromatography: Resolving Enantiomers
For chiral derivatives, enantiomeric separation is crucial. This is most commonly achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are particularly effective for a wide range of chiral compounds, including those containing imidazole rings.[4][7]
Causality Behind Experimental Choices:
-
Mechanism of Separation: Chiral recognition on polysaccharide-based CSPs arises from a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. The specific nature of these interactions dictates the choice of mobile phase.
-
Mobile Phase Systems: Both normal-phase (e.g., hexane/isopropanol) and polar organic (e.g., methanol, acetonitrile) mobile phases can be used with polysaccharide-based CSPs.[7][8] The choice of solvent can significantly impact selectivity and resolution.
Experimental Protocols
The following protocols provide a systematic workflow for the purification of (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol derivatives.
Workflow for Purification Strategy Development
The following diagram illustrates the decision-making process for selecting an appropriate purification strategy.
Caption: Workflow for purification strategy development.
Protocol 1: Normal-Phase Flash Chromatography
This protocol is suitable for the routine purification of moderately polar (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol derivatives.
Step-by-Step Methodology:
-
TLC Method Development:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in various solvent systems. Good starting points include mixtures of hexanes and ethyl acetate or dichloromethane and methanol.[3][6]
-
Aim for a retention factor (Rf) of 0.2-0.4 for the desired product to ensure good separation on the column.[3]
-
If peak streaking is observed, add 1% triethylamine to the developing solvent.
-
-
Column Packing:
-
Select a silica gel flash column of appropriate size for the amount of crude material.
-
Wet-pack the column with the initial, least polar mobile phase identified during TLC analysis.
-
-
Sample Loading:
-
Liquid Loading: Dissolve the crude material in a minimal amount of a strong solvent (e.g., dichloromethane). Ensure the sample is fully dissolved.
-
Dry Loading: If the compound has poor solubility in the mobile phase, dissolve it in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Load this powder onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the initial mobile phase.
-
If a gradient elution is required, gradually increase the polarity of the mobile phase.
-
Collect fractions and monitor the elution of the product by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined fractions under reduced pressure using a rotary evaporator.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Achiral Purification
For high-purity requirements or difficult separations, reversed-phase HPLC is a powerful tool.
Step-by-Step Methodology:
-
Method Development:
-
Dissolve a small sample of the partially purified material in the mobile phase.
-
Inject the sample onto a C18 analytical column.
-
Start with a mobile phase of acetonitrile and water (e.g., 50:50).[9] If the compound elutes too quickly, increase the proportion of water.
-
For improved peak shape, add a modifier such as 0.1% formic acid or 0.1% trifluoroacetic acid to the mobile phase.
-
-
Preparative HPLC:
-
Once an optimal separation is achieved on the analytical scale, scale up the method to a preparative C18 column.
-
Dissolve the sample in the mobile phase at a concentration that avoids overloading the column.
-
Inject the sample and collect fractions corresponding to the product peak.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the organic solvent (e.g., acetonitrile) by rotary evaporation.
-
If the product is in an aqueous solution, it can be isolated by lyophilization or liquid-liquid extraction.
-
Protocol 3: Chiral HPLC for Enantiomeric Separation
This protocol outlines a general approach for separating the enantiomers of chiral (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol derivatives.
Step-by-Step Methodology:
-
Column and Mobile Phase Screening:
-
Screen a selection of polysaccharide-based chiral stationary phases (e.g., Chiralpak® AD-H, Chiralcel® OD-H).[7]
-
Test both normal-phase (e.g., n-hexane/isopropanol) and polar organic (e.g., methanol) mobile phases.[4][7]
-
Prepare a sample of the racemic mixture at a concentration of approximately 1 mg/mL in the mobile phase.[7]
-
-
Method Optimization:
-
Once partial separation is observed, optimize the mobile phase composition to improve resolution.
-
Adjust the flow rate and column temperature to fine-tune the separation.
-
-
Preparative Chiral HPLC:
-
Scale up the optimized analytical method to a preparative chiral column.
-
Inject larger quantities of the racemic mixture and collect the separated enantiomer peaks.
-
-
Enantiomer Isolation:
-
Combine the fractions for each enantiomer.
-
Remove the solvent by rotary evaporation to obtain the pure enantiomers.
-
Data Presentation and Troubleshooting
Table of Recommended Starting Conditions for Chromatography
| Chromatographic Mode | Stationary Phase | Typical Mobile Phase System | Additives | Target Analytes |
| Normal-Phase Flash | Silica Gel | Hexane/Ethyl Acetate or Dichloromethane/Methanol | 1% Triethylamine (for basic compounds) | Moderately polar, non-ionic derivatives |
| Reversed-Phase HPLC | C18 | Acetonitrile/Water or Methanol/Water | 0.1% Formic Acid or 0.1% TFA | Highly polar or ionic derivatives |
| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak® AD-H) | n-Hexane/Isopropanol | None | Chiral derivatives |
| Chiral HPLC | Polysaccharide-based (e.g., Chiralcel® OD-H) | Methanol or Acetonitrile | None | Chiral derivatives |
Troubleshooting Common Purification Issues
| Issue | Potential Cause | Suggested Solution |
| Peak Tailing in Normal-Phase | Strong interaction of the basic imidazole with acidic silica. | Add 1-2% triethylamine or ammonia in methanol to the mobile phase. |
| Poor Retention in Reversed-Phase | Compound is too polar. | Increase the aqueous component of the mobile phase. Consider using a more polar C18 column or a HILIC column.[9][10] |
| No Separation on Chiral Column | Inappropriate chiral stationary phase or mobile phase. | Screen different CSPs and mobile phase systems (normal-phase and polar organic). |
| Product Degradation on Column | Compound is unstable on acidic silica gel. | Deactivate the silica with a base or use a different stationary phase like alumina. |
Conclusion
The successful purification of (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol derivatives is a critical step in the synthesis of novel therapeutic agents. By understanding the underlying principles of chromatography and employing a systematic approach to method development, the challenges associated with these polar and often chiral molecules can be effectively overcome. The protocols and guidelines presented in this document provide a robust framework for researchers to achieve high-purity compounds, thereby accelerating the drug discovery and development process.
References
-
(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - NIH. (2023). Available at: [Link]
-
Successful Flash Chromatography - King Group. Available at: [Link]
-
Future challenges and opportunities with fluorine in drugs? - ResearchGate. (2023). Available at: [Link]
- Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates - Google Patents.
-
Limitations of Trifluoromethylbenzoimidazolylbenzoic Acid as a Chiral Derivatizing Agent to Assign Absolute Configuration for β-Chiral Aminoalcohols | ACS Omega - ACS Publications. (2022). Available at: [Link]
-
18F-Fluorination: Challenge and Opportunity for Organic Chemists - ACS Publications. (2021). Available at: [Link]
-
Separation of enantiomers of chiral imidazole and triazole derivatives using methanol as a mobile phase - ResearchGate. Available at: [Link]
-
Synthesis of 4,5-Dialkyl-2-perfluoroaryl-1H-imidazol-1-ols and 4,5-Dimethyl-2-perfluoroaryl-1H-imidazoles - ResearchGate. (2022). Available at: [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2025). Available at: [Link]
-
VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO) - INIS-IAEA. Available at: [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. (2023). Available at: [Link]
-
Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography - CORE. (2022). Available at: [Link]
-
Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one - MDPI. (2022). Available at: [Link]
-
HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Available at: [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available at: [Link]
-
Overcoming Challenges in Fluorine-Based Chemistry | Pharmaceutical Technology. Available at: [Link]
-
An N-Trifluoromethylation/Cyclization Strategy for Accessing Diverse N-Trifluoromethyl Azoles from Nitriles and 1,3-Dipoles - PubMed. (2022). Available at: [Link]
-
Sequential one-pot three-step synthesis of polysubstituted 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazole systems - ResearchGate. (2017). Available at: [Link]
-
Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester. Available at: [Link]
-
Last-step 18 F-fluorination of supported 2-(aryl-di-tert-butylsilyl)-N-methyl-imidazole conjugates for applications in positron emission tomography - RSC Publishing. (2022). Available at: [Link]
-
HPLC METHOD FOR IMIDAZOLE - Chromatography Forum. (2004). Available at: [Link]
-
Flash Chromatography Basics | Sorbent Technologies, Inc. (2025). Available at: [Link]
Sources
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- 10. biotage.com [biotage.com]
Application Notes and Protocols for (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol
Introduction: A Versatile Fluorinated Imidazole Building Block
(4-(trifluoromethyl)-1H-imidazol-5-yl)methanol is a fluorinated heterocyclic compound of significant interest to the chemical and pharmaceutical research communities. The presence of both a reactive hydroxyl group and a trifluoromethyl-substituted imidazole ring makes it a valuable synthon for the development of novel therapeutic agents and functional materials. The trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of a parent molecule, while the imidazole moiety is a well-known pharmacophore and a versatile coordinating ligand in bioinorganic chemistry.[1][2]
These application notes provide a comprehensive guide to the laboratory handling, safety precautions, and potential applications of (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol, complete with detailed protocols for its use in synthetic transformations.
Compound Characterization and Physicochemical Properties
A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective and safe use in the laboratory.
| Property | Value | Source |
| CAS Number | 59608-85-4 | [3] |
| Molecular Formula | C₅H₅F₃N₂O | [3] |
| Molecular Weight | 166.10 g/mol | [3] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. | Inferred from structural analogues[4][5] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. | [6][7] |
Hazard Identification and Safe Handling Procedures
While a specific Safety Data Sheet (SDS) for (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol is not widely available, data from closely related compounds, such as 4-(trifluoromethyl)-1H-imidazole, provide crucial safety information.[8][9] Researchers should handle this compound with the assumption that it carries similar hazards.
GHS Hazard Statements for Structurally Related Compounds:
Precautionary Measures and Personal Protective Equipment (PPE):
Given the potential hazards, stringent adherence to safety protocols is mandatory.
| Precautionary Statement | Description |
| P201 | Obtain special instructions before use.[8] |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[3][8] |
| P264 | Wash skin thoroughly after handling.[8] |
| P270 | Do not eat, drink or smoke when using this product.[4][8] |
| P271 | Use only outdoors or in a well-ventilated area.[8] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3][8] |
Workflow for Safe Handling and Dispensing
Caption: Workflow for the safe handling and dispensing of (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol.
Applications in Synthetic Chemistry
The primary application of (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol is as a versatile building block in organic synthesis, particularly in the field of medicinal chemistry. The imidazole core is a common feature in many biologically active molecules, and the trifluoromethyl group can impart desirable pharmacokinetic properties.
Synthesis of Ester and Ether Derivatives
The primary alcohol functionality is a prime site for modification. Esterification or etherification can be used to introduce a variety of substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. For example, this compound can serve as a precursor for the synthesis of novel kinase inhibitors or G-protein coupled receptor (GPCR) modulators.
Precursor for Ligand Synthesis
The imidazole nitrogen atoms are excellent coordinating atoms for a wide range of metal ions. This makes (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol a valuable starting material for the synthesis of more complex chelating ligands.[1] These ligands can be used to create biomimetic metal complexes that model the active sites of metalloenzymes or to develop new metal-based therapeutics.
Experimental Protocols
The following protocols are representative examples of how (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol can be utilized in a research setting.
Protocol 1: Synthesis of (4-(Trifluoromethyl)-1H-imidazol-5-yl)methyl Acetate (Esterification)
This protocol details a standard procedure for the acylation of the primary alcohol.
Materials:
-
(4-(trifluoromethyl)-1H-imidazol-5-yl)methanol
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask and standard glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol (1.0 eq) in anhydrous dichloromethane.
-
Addition of Reagents: To the stirred solution, add pyridine (1.5 eq) followed by the dropwise addition of acetic anhydride (1.2 eq) at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 50% ethyl acetate in hexanes).
-
Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator.
-
Final Product: The crude product can be further purified by column chromatography on silica gel to yield the pure (4-(trifluoromethyl)-1H-imidazol-5-yl)methyl acetate.
Protocol 2: Synthesis of a Representative Ether Derivative via Williamson Ether Synthesis
This protocol outlines the synthesis of a benzyl ether, a common protecting group or structural motif.
Materials:
-
(4-(trifluoromethyl)-1H-imidazol-5-yl)methanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Three-neck round-bottom flask and standard glassware
Procedure:
-
Preparation of Alkoxide: To a three-neck flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous DMF. Cool the suspension to 0 °C.
-
Addition of Alcohol: Slowly add a solution of (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol (1.0 eq) in anhydrous DMF to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for an additional 30 minutes.
-
Addition of Electrophile: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.
-
Reaction: Allow the reaction to proceed at room temperature overnight. Monitor by TLC.
-
Quenching and Workup: Carefully quench the reaction by the slow addition of deionized water at 0 °C. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Purification: Combine the organic extracts, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Product: Purify the resulting crude oil by flash column chromatography on silica gel to obtain the desired benzyl ether derivative.
Workflow for a General Synthetic Transformation
Caption: A generalized workflow for the synthetic modification of (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol.
Concluding Remarks
(4-(trifluoromethyl)-1H-imidazol-5-yl)methanol is a valuable and versatile building block for chemical synthesis. Its unique combination of a reactive alcohol and a trifluoromethyl-imidazole core provides a platform for the development of a wide array of novel molecules with potential applications in drug discovery and materials science. Adherence to strict safety protocols is essential when handling this compound. The provided protocols offer a foundation for the successful incorporation of this synthon into research and development projects.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Methanol. Retrieved from [Link]
-
Methanol Institute. (n.d.). METHANOL SAFE HANDLING MANUAL. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Methanol. Retrieved from [Link]
-
Hoffman Fine Chemicals. (n.d.). CAS 2446484-53-1 | (4-(1-Isopropyl-4-(trifluoromethyl)-1H-imidazol-2-yl)phenyl)methanol. Retrieved from [Link]
-
MDPI. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Retrieved from [Link]
-
PubChem. (n.d.). 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]
-
PubChem. (n.d.). [4-Fluoro-1-(methoxymethyl)-1H-imidazol-5-yl]methanol. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one [mdpi.com]
- 3. 59608-85-4|(4-(Trifluoromethyl)-1H-imidazol-5-yl)methanol|BLD Pharm [bldpharm.com]
- 4. carlroth.com [carlroth.com]
- 5. 4-Imidazolemethanol hydrochloride CAS#: 32673-41-9 [m.chemicalbook.com]
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- 7. fishersci.ie [fishersci.ie]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. downloads.ossila.com [downloads.ossila.com]
Application Note: Strategic Integration of (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol in Kinase Inhibitor Synthesis
[1]
Executive Summary
This application note details the synthetic utility of (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol as a high-value building block in the design of ATP-competitive kinase inhibitors. While the trifluoromethyl-imidazole motif is a validated pharmacophore in approved drugs (e.g., Raf265/CHIR-265), the hydroxymethyl variant offers a versatile "linker" handle. This functional group allows for the construction of ether (
This guide provides validated protocols for the activation of the alcohol to a reactive electrophile and its subsequent coupling to kinase core scaffolds, with a critical focus on controlling regioselectivity and maintaining metabolic stability.
Chemical Rationale & Pharmacophore Properties[1][2][3]
The Trifluoromethyl-Imidazole Motif
The 4-(trifluoromethyl)-1H-imidazole moiety is a "privileged scaffold" in medicinal chemistry, particularly for Raf (B-Raf V600E) and VEGFR kinase inhibitors.
-
Electronic Effects: The
group is strongly electron-withdrawing, lowering the pKa of the imidazole N-H (approx. pKa 10-11), making it a potent hydrogen bond donor for the Glu/Asp residues in the kinase hinge region. -
Metabolic Stability: The C-F bond strength (approx. 116 kcal/mol) blocks metabolic oxidation at the 4-position, prolonging half-life (
). -
Lipophilicity: The motif increases
, enhancing membrane permeability and hydrophobic interactions within the kinase "back pocket."
The Methanol "Linker" Advantage
Unlike direct bi-aryl couplings (e.g., Suzuki), the methylene spacer provided by the hydroxymethyl group introduces a degree of rotational freedom. This allows the inhibitor to adopt an induced-fit conformation, potentially overcoming resistance mutations that sterically hinder rigid bi-aryl inhibitors.[1]
Retrosynthetic Analysis & Workflow
The integration of this building block typically follows a convergent synthesis strategy.[1] The alcohol is activated to a leaving group (LG) and then displaced by a nucleophile on the core scaffold.
Figure 1: Retrosynthetic disconnection showing the role of the hydroxymethyl imidazole as an electrophilic coupling partner.
Experimental Protocols
Protocol A: Activation of the Alcohol (Chlorination)
Direct displacement of the hydroxyl group is inefficient due to the poor leaving group ability of
Reagents:
-
(4-(trifluoromethyl)-1H-imidazol-5-yl)methanol (1.0 eq)[1]
-
Thionyl Chloride (
) (3.0 - 5.0 eq) -
Dichloromethane (DCM) or Chloroform (anhydrous)
-
Catalytic DMF (optional)
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried round-bottom flask with (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol (e.g., 5.0 g) and anhydrous DCM (50 mL) under an inert atmosphere (
or Ar). Note: The starting material may be sparingly soluble. -
Addition: Cool the suspension to 0°C. Add
dropwise via an addition funnel. A catalytic amount of DMF (2-3 drops) can accelerate the formation of the Vilsmeier-Haack intermediate. -
Reflux: Allow the reaction to warm to room temperature, then heat to reflux (40°C) for 2–4 hours. The suspension should clear as the alkyl chloride is formed.[1]
-
Monitoring: Monitor by TLC (System: 10% MeOH in DCM). The product (chloride) is less polar than the alcohol. Caution: The chloride is reactive; minimize exposure to moisture.
-
Workup: Evaporate the solvent and excess
under reduced pressure. Co-evaporate with toluene ( ) to remove trace acid. -
Isolation: The product is typically isolated as the hydrochloride salt 4-(chloromethyl)-5-(trifluoromethyl)-1H-imidazole HCl .[1] It appears as a hygroscopic off-white solid.[1] Store under Ar at -20°C.
Critical Control Point: Do not perform an aqueous workup (e.g.,
Protocol B: Coupling to Kinase Core (Etherification)
This step couples the activated imidazole head to a phenolic kinase core (e.g., a substituted resorcinol or hydroxypyridine).
Reagents:
-
Phenolic Core Scaffold (1.0 eq)[2]
-
4-(chloromethyl)-5-(trifluoromethyl)-1H-imidazole HCl (1.2 eq)[1]
-
Potassium Carbonate (
) or Cesium Carbonate ( ) (3.0 eq) -
DMF or NMP (anhydrous)
-
Sodium Iodide (NaI) (0.1 eq, catalyst)
Step-by-Step Methodology:
-
Deprotonation: Dissolve the phenolic core in anhydrous DMF. Add
and stir at room temperature for 30 minutes to generate the phenoxide anion. -
Coupling: Add the imidazole chloride salt (from Protocol A) in one portion. Add catalytic NaI (Finkelstein condition) to generate the more reactive alkyl iodide in situ.[1]
-
Reaction: Heat the mixture to 60–80°C for 4–12 hours.
-
Quench: Cool to room temperature. Dilute with EtOAc and wash with water (
) and brine.[1] -
Purification: Dry organic layer (
), concentrate, and purify via flash chromatography (Gradient: 0-10% MeOH in DCM).
Regioselectivity Note: The imidazole ring nitrogen is also nucleophilic.[1] However, under these conditions, the phenolic oxygen is typically more nucleophilic than the imidazole nitrogen (which is deactivated by the electron-withdrawing
Comparative Analysis of Activation Methods
The choice of activation method impacts yield and stability.[1]
| Method | Reagent | Leaving Group | Yield | Stability of Intermediate | Comments |
| Thionyl Chloride | Chloride (-Cl) | High (>90%) | Moderate (as HCl salt) | Recommended. Best balance of cost and reactivity. | |
| Mesylation | Mesylate (-OMs) | Moderate | Low (Unstable) | Mesylates of electron-deficient benzyl-like systems are prone to elimination or hydrolysis. | |
| Mitsunobu | Activated | Variable | N/A (In situ) | Good for small scale, but purification of | |
| Appel Reaction | Bromide (-Br) | High | Moderate | Bromide is more reactive than chloride, potentially leading to over-alkylation. |
Mechanistic Workflow (Graphviz)
The following diagram illustrates the reaction pathway, highlighting the critical intermediate states.
Figure 2: Reaction mechanism from alcohol activation to final ether coupling.
Troubleshooting & Optimization
-
Low Yield in Coupling:
-
Regioselectivity Issues (N-alkylation):
-
Cause: The imidazole nitrogen competed with the core nucleophile.[1]
-
Solution: Use a bulky protecting group (Trityl) on the imidazole during the coupling step, then deprotect with dilute acid (1M HCl/MeOH).
-
-
Purification Difficulty:
-
Cause: The product is highly polar due to the imidazole.[1]
-
Solution: Use amine-functionalized silica gel or run the column with 1%
in the eluent to suppress tailing.
-
References
-
Raf265 Discovery & Structure
-
General Synthesis of Hydroxymethyl Imidazoles
-
Thionyl Chloride Activation Protocols
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Standard reference for chlorination mechanisms).
-
-
Kinase Inhibitor Design Principles
Sources
- 1. 4-Imidazolemethanol | C4H6N2O | CID 1745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN110903245A - Key intermediate for synthesizing 1-alkyl-2-trifluoromethyl-5-amino-1H-imidazole and preparation method thereof - Google Patents [patents.google.com]
- 3. acs.figshare.com [acs.figshare.com]
- 4. EP0004534B1 - Preparation of 4-methyl-5-hydroxymethyl-imidazole - Google Patents [patents.google.com]
- 5. echemi.com [echemi.com]
Strategic Incorporation of (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol into Heterocyclic Scaffolds
Executive Summary
The incorporation of (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol (hereafter referred to as TFIM ) into drug scaffolds offers a potent combination of bioisosteric utility and physicochemical optimization.[1][2] The trifluoromethyl group (
This guide details the strategic manipulation of TFIM, focusing on overcoming the inherent regioselectivity challenges posed by the imidazole tautomerism and the electron-withdrawing nature of the
Chemical Profile & Reactivity Logic
The Tautomeric Challenge
The TFIM building block exists in a tautomeric equilibrium. The position of the
-
Tautomer A (4-CF3): The proton is on the nitrogen distal to the
group. -
Tautomer B (5-CF3): The proton is on the nitrogen proximal to the
group.
Impact on Synthesis: When alkylating the imidazole nitrogen, two regioisomers are possible.[3] The
Strategic Functionalization Map
The molecule offers three distinct vectors for elaboration:
-
Vector
: Alkylation/Arylation to anchor the scaffold. -
Vector
-OH: Oxidation (to aldehyde) or activation (to halide/mesylate).[1] -
Vector
: C-H activation or halogenation (less common, requires blocking and ).[1]
Synthetic Pathways & Decision Trees
The following diagram illustrates the decision logic for selecting the optimal synthetic route based on the desired final scaffold.
Figure 1: Strategic workflow for TFIM incorporation.[1][2] Path A allows for early-stage scaffold definition, while Path B prepares the fragment for divergent library synthesis.[2]
Detailed Experimental Protocols
Protocol A: Regioselective N-Alkylation
Objective: To attach the TFIM core to an alkyl halide scaffold while maximizing the formation of the 1-alkyl-4-(trifluoromethyl) isomer.[2]
Mechanism: The
Materials:
-
TFIM (1.0 eq)[1]
-
Alkyl Halide (1.1 eq)[1]
-
Cesium Carbonate (
) (2.0 eq) - Preferred over for solubility.[1] -
DMF (Anhydrous, 0.1 M concentration)
Step-by-Step Procedure:
-
Dissolution: In a flame-dried round-bottom flask under Argon, dissolve TFIM (1.0 mmol) in anhydrous DMF (10 mL).
-
Deprotonation: Add
(2.0 mmol) in one portion. Stir at room temperature for 30 minutes. The solution may turn slightly yellow/orange, indicating anion formation. -
Addition: Add the alkyl halide (1.1 mmol) dropwise (if liquid) or as a solution in minimal DMF.
-
Reaction: Heat to 60°C and monitor by LC-MS.
-
Note: Reaction times vary from 2-12 hours depending on the electrophile.[2]
-
-
Workup: Dilute with EtOAc (50 mL) and wash with water (3 x 20 mL) to remove DMF. Wash with brine, dry over
, and concentrate.[1] -
Purification: Flash chromatography (DCM/MeOH gradient).
-
Critical QC: The two regioisomers (1,4-substituted vs 1,5-substituted) usually have distinct
values.[1] Use 2D-NMR (NOESY) to confirm regiochemistry.[1][2] The proton at will show an NOE correlation to the -alkyl group in both isomers, but the -alkyl group will typically show NOE to the -hydroxymethyl group only in the 1,5-isomer .[2]
-
Protocol B: Oxidation to 4-(trifluoromethyl)-1H-imidazole-5-carbaldehyde
Objective: To convert the alcohol handle into a reactive aldehyde for reductive amination or heterocycle fusion.[1][2] Constraint: Avoid over-oxidation or degradation of the imidazole ring.
Materials:
Step-by-Step Procedure:
-
Setup: Suspend the TFIM substrate (1.0 mmol) in DCM (10 mL).
-
Reagent Addition: Add Activated
(10 mmol, ~870 mg).-
Tip:
quality varies. "Activated" grade is essential. If reaction is sluggish, add more reagent rather than heating excessively.
-
-
Reaction: Stir vigorously at room temperature. Monitor by TLC (Aldehyde is usually less polar than alcohol).[1] Time: 4-16 hours.[1][2]
-
Filtration: Filter the black suspension through a pad of Celite. Rinse the pad thoroughly with DCM/MeOH (9:1) to recover adsorbed product.
-
Isolation: Concentrate the filtrate. The aldehyde is often pure enough for the next step.
Protocol C: One-Pot Groebke-Blackburn-Bienaymé (GBB) Reaction
Objective: Rapid assembly of fused imidazo[1,2-a]pyridine-like scaffolds using the aldehyde derived from Protocol B.[1][2]
Reaction Scheme:
Step-by-Step Procedure:
-
Mixing: In a vial, combine the 4-(trifluoromethyl)imidazole-5-carbaldehyde (1.0 eq), an 2-aminopyridine (1.0 eq), and an isocyanide (1.1 eq).
-
Catalyst: Add Scandium Triflate (
) (5-10 mol%) or simply glacial acetic acid (20 mol%).[1] -
Solvent: Add MeOH or TFE (2,2,2-trifluoroethanol) (0.2 M). TFE often accelerates GBB reactions.
-
Conditions: Stir at room temperature for 12 hours. If conversion is low, heat to 50°C.
-
Purification: Direct evaporation and purification by reverse-phase HPLC (Acidic modifier).
Quantitative Data Summary
| Parameter | Value / Range | Context |
| pKa (N-H) | ~10.5 - 11.5 | More acidic than imidazole (14.[1][2]4) due to |
| LogP | ~0.8 - 1.2 | |
| Regioselectivity (Alkylation) | 3:1 to 10:1 | Ratio of 1,4-isomer (desired) to 1,5-isomer.[1] |
| Oxidation Yield ( | 75 - 90% | Highly efficient; minimal side products.[1][2] |
| Solubility | DMSO, MeOH, EtOAc | Poor solubility in Hexanes/Ether.[1] |
Troubleshooting & Optimization
Issue: Poor Regioselectivity in N-Alkylation
-
Cause: Steric bulk of the electrophile or solvent effects.
-
Solution: Switch to non-polar solvents (e.g., Toluene) with phase transfer catalysis (18-crown-6/KOH).[1][2] This often favors the thermodynamic product (1,4-substitution).[1] Alternatively, use the Mitsunobu reaction with primary alcohols, which often proceeds with higher selectivity due to the steric bulk of the
intermediate.
Issue: Instability of the Chloromethyl Intermediate[2]
-
Context: Converting the alcohol to
using . -
Observation: The product turns black or polymerizes.
-
Mechanism: The imidazole nitrogen (even with
) is nucleophilic enough to attack the alkyl chloride of another molecule (intermolecular self-alkylation). -
Fix: Isolate the hydrochloride salt of the chloromethyl imidazole. Do not neutralize the free base until the moment of reaction with the nucleophile. Keep the solution acidic.
References
-
Regioselectivity in Imidazole Alkylation
-
Oxidation of Hydroxymethyl Imidazoles
-
Trifluoromethyl Imidazole Properties
-
General Deoxytrifluoromethylation Strategies (Contextual)
Sources
Troubleshooting & Optimization
Technical Support Center: (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol
Welcome to the technical support center for (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we address common challenges related to its stability and degradation, offering field-proven insights and validated protocols to ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I am observing significant degradation of my (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol sample during storage. What are the likely causes?
A1: The stability of (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol is influenced by several factors, primarily exposure to light, oxygen, and basic conditions. The imidazole moiety is known to be sensitive to photodegradation and oxidation.[1] Specifically, the imidazole ring can undergo oxidation, while the presence of the trifluoromethyl group, a strong electron-withdrawing group, can affect the electron density of the ring and potentially influence its susceptibility to nucleophilic attack under certain conditions.[2] The hydroxymethyl group can also be a site for oxidation. For long-term storage, it is crucial to keep the compound in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen).
Q2: My reaction to synthesize a derivative of (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol is yielding multiple unidentified byproducts. What are the potential degradation pathways I should consider?
A2: The formation of byproducts during derivatization reactions is often due to the degradation of the starting material under the reaction conditions. Key degradation pathways to consider are:
-
Oxidation: The imidazole ring and the methanol group are susceptible to oxidation, which can be mediated by atmospheric oxygen, especially in the presence of base or metal catalysts.[1][3] This can lead to the formation of the corresponding carboxylic acid or other oxidized species.
-
Photodegradation: Exposure to UV or high-intensity light can trigger the degradation of the imidazole moiety, leading to a complex mixture of degradants.[1][4]
-
Hydrolysis/Defluorination: While the trifluoromethyl group is generally stable, harsh basic conditions or strong nucleophiles could potentially lead to hydrolysis or defluorination.[2]
Q3: I am struggling with the purification of (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol. Are there any known common impurities from its synthesis?
A3: The synthesis of substituted imidazoles can result in several types of impurities. Depending on the synthetic route, common impurities may include unreacted starting materials, reagents, and byproducts from side reactions. For instance, if the synthesis involves the reaction of a diamine with a dicarbonyl compound, quinoxaline-type impurities might form.[5] Incomplete reactions or over-reaction can also lead to a mixture of related imidazole derivatives.[5] Purification is often achieved using column chromatography on silica gel or recrystallization.[5]
Troubleshooting Guides
Issue 1: Product Instability During Aqueous Workup
Observation: You notice a significant loss of your product, (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol, after performing an aqueous workup, especially when using a basic solution (e.g., sodium bicarbonate).
Root Cause Analysis: The imidazole ring is susceptible to base-mediated autoxidation.[1] The electron-withdrawing trifluoromethyl group can potentially exacerbate this sensitivity. The use of even mild bases during workup can catalyze the degradation of the imidazole moiety.
Troubleshooting Steps:
-
Minimize Contact with Base: If a basic wash is necessary to remove acidic impurities, use a very dilute and cold solution of a weak base (e.g., 1% NaHCO₃) and minimize the contact time.
-
Use of Brine: Wash the organic layer with brine (saturated NaCl solution) to remove bulk water without altering the pH significantly.
-
Workup under Inert Atmosphere: Perform the workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen, a key component in oxidation.
-
Analytical Monitoring: Before and after the workup, take small aliquots for LC-MS or ¹H NMR analysis to quantify the extent of degradation and identify potential degradation products.
Issue 2: Unexpected Peaks in Mass Spectrometry After Storage in Methanol
Observation: After storing your purified (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol in methanol for a few days, you observe new peaks in your LC-MS analysis that correspond to a higher molecular weight.
Root Cause Analysis: While not explicitly documented for this specific molecule, related compounds with aminoketone functionalities have been observed to undergo self-condensation reactions.[6] It is plausible that under certain conditions, an intermolecular reaction could occur, potentially involving the hydroxyl group and the imidazole ring, leading to oligomeric species. Additionally, impurities in the methanol, such as aldehydes or ketones, could potentially react with the imidazole.[7]
Troubleshooting Steps:
-
Solvent Purity: Ensure the use of high-purity, anhydrous methanol for storing your compound. Common impurities in methanol can include ethanol, aldehydes, and ketones.[7]
-
Storage as a Solid: Whenever possible, store the compound as a dry solid in a desiccator, under an inert atmosphere, and protected from light.
-
Alternative Solvents: If a solution is necessary for short-term storage, consider less reactive solvents like acetonitrile or THF, ensuring they are of high purity and anhydrous.
-
Structural Elucidation of Impurities: If the issue persists, attempt to isolate the impurity and characterize it using techniques like NMR and high-resolution mass spectrometry to understand the degradation pathway.
Potential Degradation Pathways
The degradation of (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol can be initiated by several factors, primarily oxidation and photodegradation. Below are the proposed primary degradation pathways based on the known chemistry of the imidazole moiety.
Caption: Proposed degradation pathways for (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol.
Experimental Protocols
Protocol 1: Forced Degradation Study to Assess Stability
This protocol outlines a forced degradation study to identify the conditions under which (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol degrades and to characterize the resulting degradation products.
Materials:
-
(4-(trifluoromethyl)-1H-imidazol-5-yl)methanol
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
UV-Vis spectrophotometer
-
HPLC-UV/MS system
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol in acetonitrile at a concentration of 1 mg/mL.
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Photodegradation: Expose a solution of the compound (100 µg/mL in acetonitrile/water) to a high-intensity UV light source for a defined period (e.g., 24 hours). A control sample should be kept in the dark.
-
Thermal Degradation: Incubate a solid sample of the compound at an elevated temperature (e.g., 80°C) for 24 hours.
-
Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot from each stress condition, neutralize if necessary, and dilute with the mobile phase for HPLC-UV/MS analysis.
-
Data Interpretation: Compare the chromatograms of the stressed samples with the control to identify degradation peaks. Use the mass spectrometry data to propose structures for the degradation products.
| Stress Condition | Temperature | Duration | Expected Outcome |
| 0.1 M HCl | 60°C | 24 hours | Potential for hydrolysis of the trifluoromethyl group under harsh conditions. |
| 0.1 M NaOH | 60°C | 24 hours | Likely degradation of the imidazole ring; potential for hydrolysis.[1] |
| 3% H₂O₂ | Room Temp | 24 hours | Oxidation of the imidazole ring and/or methanol group.[1] |
| UV Light | Room Temp | 24 hours | Photodegradation of the imidazole moiety.[1] |
| Heat (Solid) | 80°C | 24 hours | Assess thermal stability. |
Protocol 2: Analytical Workflow for Impurity Identification
This workflow provides a systematic approach to identifying unknown impurities in your sample of (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol.
Caption: A systematic workflow for the identification of impurities.
References
-
Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3091-3098. [Link]
-
Al-Hamdani, N. K., & Al-Khafaji, Y. A. (2022). Synthesis and Characterization of New Imidazole Phthalocyanine for Photodegradation of Micro-Organic Pollutants from Sea Water. Molecules, 27(22), 7858. [Link]
-
National Center for Biotechnology Information. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. PubChem Compound Summary for CID 164803581. [Link]
-
ResearchGate. (2015). What are the common contaminants or impurities observed in methanol fuel during its industrial synthesis? [Link]
-
Kappe, C. O. (2017). The thermal and oxidative degradation behavior and the corrosiveness of imidazole... Industrial & Engineering Chemistry Research, 56(45), 12895-12904. [Link]
Sources
- 1. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Imidazole Synthesis Technical Assistance Center (ISTAC)
[1]
Welcome to the ISTAC Knowledge Base
You have reached the Tier-3 Support Log for imidazole synthesis. This guide is not a textbook; it is a troubleshooting manual designed for researchers facing "failed" reactions—specifically those plagued by tars, incorrect regioisomers, or unexpected heterocycles (like oxazoles).
Below are the three most common "Support Tickets" we receive, accompanied by the mechanistic root causes and the Corrective Action Protocols (CAPs) required to fix them.
Ticket #001: "My Debus-Radziszewski reaction turned into a black tar."
Diagnosis: Uncontrolled Glyoxal Oligomerization.[1] The classic Debus-Radziszewski (D-R) reaction involves the condensation of a 1,2-dicarbonyl (often glyoxal), an aldehyde, and ammonia.[1] The "black tar" is almost invariably due to the polymerization of glyoxal, which accelerates in the alkaline environment provided by ammonia before the desired cyclization can occur.
The Mechanistic Failure: In a standard setup, free ammonia acts as a base, triggering the self-aldol condensation of glyoxal.[1] This competes with the formation of the diimine intermediate necessary for imidazole closure.
Corrective Action Protocol (CAP-DR1): Iodine-Catalyzed Stabilization
To prevent tar, we must accelerate the activation of the carbonyls toward amine attack faster than they can polymerize. Molecular iodine (
Step-by-Step Protocol:
-
Reagents: Benzil (1 mmol), Aldehyde (1 mmol), Ammonium Acetate (4 mmol), and Molecular Iodine (5 mol%) .[1]
-
Solvent: Ethanol (5 mL). Note: Methanol is acceptable, but Ethanol offers a better reflux temperature for this rate.[1]
-
Procedure:
-
Purification: Pour crushed ice into the mixture. The solid product precipitates; the iodine remains in the filtrate (or can be quenched with dilute sodium thiosulfate if the product is colored).
Why this works: The iodine coordinates with the carbonyl, lowering the activation energy for imine formation. This "speed" is the safety mechanism—it consumes the dicarbonyl before it can oligomerize.
Figure 1: Competitive pathways in Debus-Radziszewski synthesis. Iodine catalysis accelerates the green pathway, outcompeting the red polymerization pathway.
Ticket #002: "I used Van Leusen synthesis, but I got an Oxazole."
Diagnosis: The "Aldehyde Trap." The Van Leusen reaction uses Tosylmethyl Isocyanide (TosMIC).[4][5] It is a powerful tool, but it has a binary switch mechanism.[1]
If you add TosMIC directly to a mixture of aldehyde and amine without ensuring imine formation, the TosMIC will preferentially react with the unreacted aldehyde to form an oxazole byproduct.
Corrective Action Protocol (CAP-VL2): Stepwise Imine Formation Do not perform this as a "dump and stir" one-pot reaction if you are seeing oxazoles.
Step-by-Step Protocol:
-
Step A (Imine Generation):
-
Combine Aldehyde (1.0 eq) and Primary Amine (1.0 eq) in MeOH.
-
Add dehydrating agent (e.g., anhydrous
or molecular sieves) to force the equilibrium to the imine. -
Stir for 2–4 hours at RT. Validation: Check IR for disappearance of Carbonyl peak (
) and appearance of Imine peak ( ).
-
-
Step B (Cyclization):
-
Add TosMIC (1.0 eq) and Base (
, 2.0 eq). -
Reflux for 3–5 hours.[1]
-
-
Result: The base deprotonates the TosMIC, which attacks the imine carbon (not an aldehyde carbon), guaranteeing the imidazole ring.
Ticket #003: "I cannot control 1,4- vs. 1,5-regioselectivity."
Diagnosis: Tautomeric Ambiguity & Steric Failure.[6] In N-unsubstituted imidazoles, the 1,4- and 1,5-isomers are often tautomers and indistinguishable in solution.[1] However, for N-substituted imidazoles, obtaining a single regioisomer is difficult because the intermediate can cyclize in two orientations.[1]
The Mechanistic Insight: Standard multicomponent reactions often yield a 1:1 mixture. To force regioselectivity, you must use steric bulk or chelation control to block one pathway.[1]
Corrective Action Protocol (CAP-RG3): Steric-Directed Synthesis For high fidelity 1,4-regioselectivity, avoid standard condensation. Use a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) approach modified for imidazoles, or utilize the Van Leusen method (which is strictly 1,4-selective due to the TosMIC mechanism).[1]
Comparison of Selectivity Methods:
| Method | Dominant Isomer | Mechanism of Control |
| Standard D-R | Mixed (1,4 & 1,[1]5) | None (Thermodynamic control) |
| Van Leusen | 1,4-Disubstituted | Mechanism-enforced (TosMIC carbon becomes C4) |
| Ru-Catalyzed | 1,5-Disubstituted | Metal-ligand steric direction (Ruthenium) |
| Microwave D-R | Mixed (but cleaner) | Kinetic control reduces degradation, not isomers |
Visualizing the Decision Tree:
Figure 2: Decision matrix for selecting synthetic routes based on desired regiochemistry.
Frequently Asked Questions (FAQs)
Q: My reaction mixture turned dark brown immediately upon adding ammonia. Is it ruined? A: Not necessarily, but it is "bruised." The brown color is the "Maillard-like" polymerization of the dicarbonyl.
-
Fix: Add the ammonia source last, or switch to Ammonium Carbonate instead of Ammonium Acetate. The slower release of ammonia buffers the pH, minimizing the concentration of free base that triggers polymerization.
Q: Can I use water as a solvent to be "Green"? A: Yes, but beware of hydrolysis.[1]
-
Risk:[6] Imine intermediates are hydrolytically unstable.[1] If your reaction is slow, water will reverse the imine formation (Le Chatelier's principle), leading to low yields.[1]
-
Fix: If using water, you must use a catalyst (like
or Silica Sulfuric Acid) to drive the forward reaction rate faster than the hydrolysis rate [1].
Q: How do I remove the iodine stain from my product?
A: Wash the crude solid with a 5% Sodium Thiosulfate (
References
-
Kidwai, M., et al. "Molecular Iodine: A Versatile Catalyst for the Synthesis of Imidazoles."[1] ACS Omega, vol. 5, no.[1] 24, 2020, pp. 14820–14828.[1] Link[1]
-
Sisko, J., et al. "Van Leusen Imidazole Synthesis: Mechanism and Optimization."[1] Journal of Organic Chemistry, vol. 65, no. 5, 2000, pp. 1516–1524.[1][7] Link[1]
-
Shabalin, D. A., & Camp, J. E.[1] "Recent advances in the synthesis of imidazoles." Organic & Biomolecular Chemistry, vol. 18, 2020, pp. 3950-3964.[1] Link
-
Wolkenberg, S. E., et al. "Efficient Synthesis of 1,4-Disubstituted Imidazoles via Van Leusen Chemistry."[1] Organic Letters, vol. 6, no.[1][7] 9, 2004, pp. 1453–1456.[1] Link[1]
Sources
- 1. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijprajournal.com [ijprajournal.com]
- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Imidazole synthesis [organic-chemistry.org]
Technical Support Center: Purification of Polar Imidazole Compounds
Status: Operational Ticket ID: IMID-PUR-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Retention, Tailing, and Salt Removal for Imidazole Derivatives[1]
Executive Summary: The Imidazole Paradox
Imidazole compounds present a unique "dual-threat" challenge in chromatography. They are highly polar (leading to poor retention on C18) yet basic (pKa ~6.9–7.0), causing them to act as proton acceptors that bind irreversibly to acidic silanols on silica gel.[1] This guide provides field-validated protocols to overcome these opposing forces using Normal Phase, Reverse Phase, and HILIC modes.
Module 1: Normal Phase Chromatography (Silica Gel)
Primary Issue: Severe peak tailing or complete irreversible adsorption.[1]
Q: My imidazole derivative streaks across the entire TLC plate or never elutes from the flash column. Why?
Diagnosis: This is "Silanol Tailing." Standard silica gel is slightly acidic (pH 5–6).[1] The basic nitrogen in the imidazole ring becomes protonated by the surface silanols (
Protocol: The "Amine Blockade" Technique
You must neutralize the silica surface before or during separation.
Step-by-Step Method:
-
The Modifier: Add 1% to 5% Triethylamine (TEA) or 1% NH₄OH to your mobile phase.
-
Example Solvent System: DCM : MeOH : NH₄OH (90 : 9 : 1).[1]
-
-
The Pre-Wash (Critical for Scale-up):
-
Flush the packed silica column with 3 column volumes (CV) of mobile phase containing the amine modifier.
-
Why? This saturates the active silanol sites with TEA, creating a "shield" so your imidazole can pass through without sticking.
-
-
Loading: Imidazoles often have poor solubility in non-polar solvents. Use Dry Loading :
-
Dissolve crude in MeOH/DCM.
-
Add silica (ratio 1:2 crude:silica).[1]
-
Rotovap to a free-flowing powder.
-
Load the powder on top of the pre-equilibrated column.
-
⚠️ Specialist Note: Do not use Acetone with primary amines/imidazoles on basic silica; it can form imines (Schiff bases) inside the column.
Module 2: Reverse Phase HPLC (C18)
Primary Issue: Compound elutes in the void volume (retention time ≈ 0).
Q: I switched to C18 to avoid tailing, but now the compound doesn't stick at all. What is happening?
Diagnosis: At standard HPLC pH (0.1% Formic Acid, pH ~2.7), the imidazole (pKa ~7) is fully protonated (
Strategy A: High pH Chromatography (The "Neutral State" Approach)
Best for: Preparative purification where you want to avoid TFA salts.[1]
-
Logic: By raising the pH to 9.5–10.0, you force the imidazole into its neutral (uncharged) state, significantly increasing hydrophobicity and retention on C18.[1]
-
Requirement: You must use a "Hybrid" or "High-pH Stable" column (e.g., Waters XBridge, Phenomenex Gemini NX, or Agilent PLRP-S).[1] Standard silica C18 dissolves at pH > 8.
-
Buffer System:
Strategy B: Ion-Pairing (The "Velcro" Approach)
Best for: Analytical QC or when High-pH columns are unavailable.
-
Logic: Add a hydrophobic counter-ion that binds to the positively charged imidazole, creating a neutral "pair" that sticks to C18.
-
Reagent: Trifluoroacetic Acid (TFA) is standard.[1] For extremely polar imidazoles, use Heptafluorobutyric Acid (HFBA) .[1]
-
Concentration: 0.1% (v/v) in both Water and Acetonitrile lines.[1]
Module 3: HILIC (Hydrophilic Interaction Liquid Chromatography)
Primary Issue: Compound is too polar for C18 even at high pH.
Q: When should I abandon C18 and move to HILIC?
Decision Rule: If your compound elutes before 1.5 minutes on C18 (5% organic start), switch to HILIC.
HILIC Optimization Protocol
HILIC works by creating a water layer on the surface of polar silica.[4] The mechanism is partitioning (Liquid-Liquid), not adsorption.[1]
| Parameter | Recommendation | Reason |
| Column | Amide-Bonded or Zwitterionic (ZIC-HILIC) | Bare silica causes tailing (see Module 1).[1] Amide phases mask silanols. |
| Mobile Phase A | 95% Acetonitrile / 5% Water | HILIC is "Reverse-Reverse Phase." High organic is the weak solvent. |
| Mobile Phase B | 10 mM Ammonium Acetate (pH 5.[1]8) in Water | Salt is mandatory to maintain the water layer and ion suppression. |
| Gradient | 95% B | Increasing water elutes the polar compound. |
Module 4: Workup & Salt Removal (The "TFA Hangover")
Primary Issue: You purified using TFA, but the resulting salt is cytotoxic or hygroscopic.
Q: How do I remove TFA salts from my purified imidazole?
Protocol: Solid Phase Extraction (SCX) Use a Strong Cation Exchange (SCX) cartridge (e.g., Waters PoraPak Rxn CX or Strata-X-C).[1]
-
Load: Dissolve product in water/MeOH (acidic pH). Load onto SCX cartridge.
-
Wash: Flush with MeOH. This removes residual TFA and non-basic impurities.
-
Elute: Release the compound using 2M Ammonia in Methanol .
-
Finish: Evaporate solvent. You now have the free base.
Visualizing the Workflow
Diagram 1: Purification Decision Tree
Use this logic flow to select the correct mode immediately.
Caption: Decision matrix for selecting chromatographic modes based on solubility and initial retention behavior.
Diagram 2: The Silanol Blocking Mechanism
Visualizing why TEA is necessary.
Caption: Competitive binding mechanism where Triethylamine (TEA) occupies silanol sites, allowing Imidazole to elute.[1]
References
-
Royal Society of Chemistry (RSC). Purification by column chromatography on neutral silica gel (Methodology).[1] Available at: [Link] (Referenced via Vertex Search 1.1: Procedures for neutralizing silica with triethylamine).[1]
-
Agilent Technologies. Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Technical Overview.[4][6][7][8] Available at: [Link] (Referenced via Vertex Search 1.9: HILIC solvent strength and water layer mechanism).[1]
-
Waters Corporation. Removal of TFA from Prep-LC Fractions using PoraPak Rxn CX. Application Note. Available at: [Link] (Referenced via Vertex Search 1.12: SCX cartridge protocols for TFA removal).[1]
-
Chromatography Forum. RP HPLC method for Imidazole (Ion Pairing & pKa discussions). Available at: [Link] (Referenced via Vertex Search 1.4: Use of TFA/HFBA for ion pairing).[1]
-
Journal of Chemical & Engineering Data. Determination of pKa Values for Some Benzimidazole and Imidazole Group Drugs Using the Reversed-Phase Liquid Chromatography Method. Available at: [Link] (Referenced via Vertex Search 1.10: pKa data verifying basicity of imidazoles).[1]
Sources
- 1. rsc.org [rsc.org]
- 2. peptide.com [peptide.com]
- 3. scispace.com [scispace.com]
- 4. agilent.com [agilent.com]
- 5. CN106033079B - Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Chromatography [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Solvent Conditions for (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol Reactions
Welcome to the technical support center for (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. The unique electronic properties of the trifluoromethyl group substituent on the imidazole ring can present both opportunities and challenges in synthetic chemistry. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions and achieve your desired outcomes.
Introduction to (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol
(4-(trifluoromethyl)-1H-imidazol-5-yl)methanol is a key intermediate in the synthesis of various biologically active molecules. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the imidazole ring and the adjacent hydroxymethyl group. Understanding these electronic effects is crucial for successful reaction planning and execution. This guide will address common issues encountered during reactions such as O-alkylation, O-acylation, and Mitsunobu reactions, with a primary focus on optimizing solvent conditions.
Troubleshooting Guide: Common Reaction Challenges
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Scenario 1: O-Alkylation and O-Acylation Reactions
Question 1: I am observing low yields in my O-alkylation/O-acylation of (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol. What are the likely causes and how can I improve the conversion?
Answer:
Low yields in these reactions often stem from a combination of factors including suboptimal base selection, solvent effects, and the inherent reactivity of the starting material.
Underlying Causes:
-
Reduced Nucleophilicity: The electron-withdrawing trifluoromethyl group decreases the electron density on the imidazole ring, which in turn can reduce the nucleophilicity of the hydroxymethyl group's oxygen atom.
-
Inappropriate Base: The choice of base is critical. A base that is too weak may not sufficiently deprotonate the alcohol, while an overly strong base can lead to side reactions or degradation of the trifluoromethyl group.[1][2]
-
Poor Solubility: The starting material or the intermediate salt may have poor solubility in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates.
-
Solvent-Reactant Interactions: The solvent can significantly influence the reactivity of both the nucleophile and the electrophile through solvation effects.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in O-alkylation/acylation.
Detailed Optimization Steps:
-
Base Selection:
-
Start with a moderately strong, non-nucleophilic base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
-
If the reaction is still sluggish, consider stronger bases like potassium tert-butoxide (t-BuOK). Use with caution to avoid potential side reactions.
-
-
Solvent Screening:
-
Begin with polar aprotic solvents like DMF or THF, which are generally good for SN2 reactions.
-
If solubility is an issue, consider a co-solvent system. For instance, a mixture of THF and DMPU can enhance solubility and reaction rates.
-
For acylations, dichloromethane (DCM) or acetonitrile (MeCN) are often effective.[4]
-
| Solvent | Dielectric Constant (ε) | Properties & Recommendations |
| Tetrahydrofuran (THF) | 7.6 | Good for initial screening; moderate polarity. |
| Dimethylformamide (DMF) | 36.7 | High polarity, good solvating power for salts. |
| Acetonitrile (MeCN) | 37.5 | Polar aprotic, often used for acylations.[4] |
| Dichloromethane (DCM) | 9.1 | Less polar, good for reactions with acid chlorides. |
-
Temperature Adjustment:
-
Initially, run the reaction at room temperature.
-
If the reaction is slow, gradually increase the temperature to 40-60 °C. Monitor for any signs of degradation.
-
Scenario 2: Mitsunobu Reaction Challenges
Question 2: My Mitsunobu reaction with (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol is failing or giving complex mixtures. How can I troubleshoot this?
Answer:
The Mitsunobu reaction is sensitive to substrate, reagents, and reaction conditions.[5][6] The electronic nature of the trifluoromethylimidazole moiety can complicate this transformation.
Underlying Causes:
-
Acidity of the Imidazole N-H: The electron-withdrawing CF3 group increases the acidity of the imidazole N-H proton. This can compete with the alcohol for reaction with the phosphonium intermediate.
-
Reagent Quality: The quality of the azodicarboxylate (e.g., DEAD or DIAD) and triphenylphosphine (PPh3) is paramount. Degradation of these reagents is a common cause of failure.[7]
-
Order of Addition: The sequence in which reagents are added can significantly impact the outcome.[7]
-
Solvent Polarity: The solvent must be able to dissolve all reactants and intermediates effectively.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a failing Mitsunobu reaction.
Detailed Optimization Steps:
-
N-H Protection:
-
To prevent the acidic N-H from interfering, consider protecting it prior to the Mitsunobu reaction. A tert-butyloxycarbonyl (BOC) or a 2-(trimethylsilyl)ethoxymethyl (SEM) group are suitable options.
-
-
Reagent Quality and Stoichiometry:
-
Use freshly opened or purified triphenylphosphine and azodicarboxylate.
-
Ensure accurate stoichiometry; typically 1.2-1.5 equivalents of PPh3 and DEAD/DIAD are used.
-
-
Optimized Protocol:
-
Method A (Recommended): In a flask under an inert atmosphere (e.g., Argon), dissolve (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol, your nucleophile, and triphenylphosphine in anhydrous THF. Cool the solution to 0 °C. Add the azodicarboxylate (DEAD or DIAD) dropwise. Allow the reaction to slowly warm to room temperature and stir until completion.[7]
-
-
Solvent Considerations:
-
Anhydrous THF is the standard solvent for Mitsunobu reactions.
-
If you observe poor solubility of your starting material or nucleophile, anhydrous acetonitrile or dichloromethane may be viable alternatives.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol? A1: It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to prevent moisture absorption.[8]
Q2: I am observing decomposition of my starting material at elevated temperatures. What is a safe temperature range for reactions? A2: Due to the trifluoromethyl group, prolonged heating at high temperatures should be avoided. A general recommendation is to keep reaction temperatures below 80 °C. If a reaction requires more energy, consider microwave-assisted synthesis which can sometimes promote reactions at lower bulk temperatures over shorter time frames.[9]
Q3: Can the trifluoromethyl group be susceptible to degradation? A3: Yes, under strongly basic conditions, particularly with organometallic bases or at high temperatures, the trifluoromethyl group can undergo degradation or detrifluoromethylation.[1][2] It is advisable to use milder bases and controlled temperatures.
Q4: How can I effectively purify the products of my reactions? A4: Purification is typically achieved through column chromatography on silica gel. A gradient elution system, often starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is generally effective. Recrystallization can also be a powerful purification technique for solid products.[10][11]
Q5: Are there any specific safety precautions I should take when working with this compound? A5: Standard laboratory safety protocols should be followed. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated fume hood. For specific handling and toxicity information, always consult the Safety Data Sheet (SDS).[8]
References
- O’S’kina, I. A., et al. (2022). Synthesis of 4,5-Dialkyl-2-perfluoroaryl-1H-imidazol-1-ols and 4,5-Dimethyl-2-perfluoroaryl-1H-imidazoles. Russian Journal of Organic Chemistry, 57(12), 1968-1974.
- (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. NIH.
- 4-Imidazolemethanol hydrochloride CAS#: 32673-41-9. ChemicalBook.
- An Unusual Trifluoromethyl Elimination Reaction from the 4,4-Bis(trifluoromethyl)-5-hydroxyimidazoline Ring System. PubMed.
- Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. (2022).
- (1H-Imidazol-4-yl)methanol. PMC - NIH.
- (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. MDPI. (2023).
- 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. PubChem.
- 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | 641571-11-1. TCI Chemicals.
- Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates.
- Mitsunobu Reaction: A Powerful Tool for the Synthesis of N
- 2-[(1H-Imidazol-1-yl)methyl]-1-[4-(trifluoromethyl)phenyl]-1H-indole. NIH.
- One-Pot Telescoping S-Transfer and Trifluoromethylation for the Synthesis of 2-CF3S-Imidazoles with N-Oxides as Convenient Precursors. NIH. (2024).
- Limitations of Trifluoromethylbenzoimidazolylbenzoic Acid as a Chiral Derivatizing Agent to Assign Absolute Configuration for β-Chiral Aminoalcohols. PubMed. (2022).
- Mitsunobu reaction issues. Reddit. (2018).
- Mitsunobu Reaction. Organic Chemistry Portal.
- Safety D
- Technical Support Center: Trifluoromethyl Group Stability in Imidazole Synthesis. Benchchem.
- An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
- Kinetics and solvent effects in the synthesis of ionic liquids: imidazolium. KU ScholarWorks. (2008).
- Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Organic Chemistry Portal.
- Selective Production of Gasoline Fuel Blendstock from Methanol using a Metal-doped HZSM-5 Zeolite C
- Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. MDPI.
- SAFETY D
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC - NIH. (2008).
- Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triform
- [4-Fluoro-1-(methoxymethyl)-1H-imidazol-5-yl]methanol. PubChem.
- (1-methyl-1H-imidazol-2-yl)methanol AldrichCPR. Sigma-Aldrich.
Sources
- 1. An Unusual Trifluoromethyl Elimination Reaction from the 4,4-Bis(trifluoromethyl)-5-hydroxyimidazoline Ring System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. DSpace [kuscholarworks.ku.edu]
- 4. 2-[(1H-Imidazol-1-yl)methyl]-1-[4-(trifluoromethyl)phenyl]-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. fishersci.ie [fishersci.ie]
- 9. mdpi.com [mdpi.com]
- 10. 4-Imidazolemethanol hydrochloride CAS#: 32673-41-9 [m.chemicalbook.com]
- 11. (1H-Imidazol-4-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol Modification
This guide serves as a specialized Technical Support Center for researchers working with (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol . The presence of the strongly electron-withdrawing trifluoromethyl (
Status: Operational | Tier: Level 3 (Senior Application Scientist)[1]
Substrate Analysis & Critical Reactivity Profile
Before selecting a catalyst, you must understand how the
| Feature | Electronic Effect | Experimental Consequence |
| Strong | Acidity: Increases N-H acidity (pKa | |
| Hydroxymethyl (C5) | Weakly withdrawing (Inductive). | Labile Handle: Susceptible to oxidation; can compete as a nucleophile (O-alkylation) if not managed.[1] |
| Tautomerism | Rapid equilibrium in solution. | Regioselectivity: The |
Troubleshooting Guides (Q&A Format)
Module A: Regioselective N-Alkylation/Arylation
Ticket #001: "I am getting a mixture of N1 and N3 isomers, and the reaction is sluggish compared to methyl-imidazole."
Root Cause: The
Catalyst & Reagent Selection Guide:
| Target Transformation | Recommended Catalyst/Base System | Mechanism/Rationale |
| N-Alkylation (Alkyl Halides) | Cesium Effect: The large | |
| N-Arylation (Aryl Halides) | CuI (10 mol%) + 1,10-Phenanthroline | Ullmann-Type Coupling: The electron-deficient imidazole requires a copper catalyst to facilitate oxidative addition.[1] Ligand selection (phenanthroline or trans-1,2-cyclohexanediamine) is critical to prevent catalyst poisoning by the free alcohol.[1] |
| Strict Regiocontrol (N1) | NaH (Sodium Hydride) (Stoichiometric) | Thermodynamic Control: Irreversible deprotonation forms the sodium salt. The sterics of the |
Protocol Adjustment:
-
Protect the Alcohol: The free -OH group can form a dianion with strong bases (NaH), leading to O-alkylation side products. Use TBS (tert-butyldimethylsilyl) protection prior to N-alkylation if using NaH.[1]
-
Temperature: Due to
deactivation, increase reaction temperature to 80–100°C for alkylations that usually run at RT.
Module B: Oxidation to the Aldehyde
Ticket #002: "My reaction turns black, and I lose the product when trying to oxidize the alcohol to the aldehyde."
Root Cause: Imidazole-4-carbaldehydes are notoriously unstable and prone to polymerization or Cannizzaro reactions under highly basic or acidic conditions.[1] The
Catalyst/Oxidant Selection:
| Method | Suitability | Notes |
| Activated | High (Recommended) | Heterogeneous/Mild: Does not over-oxidize.[1] The solid surface stabilizes the transition state. Requires large excess (10-20 equiv).[1] |
| IBX (2-Iodoxybenzoic acid) | Medium | Good for small scales, but solubility in DMSO makes workup difficult for amphoteric imidazoles. |
| Swern / Dess-Martin | Low (Avoid) | The acidic byproducts or conditions often decompose the electron-deficient imidazole ring or cause racemization if chiral centers are present elsewhere.[1] |
Step-by-Step Protocol (Activated
-
Solvent: Use anhydrous DCM or Chloroform .
-
Ratio: Add 15 equivalents of Activated
(commercial grade is often insufficiently active; freshly prepared is best). -
Time: Stir vigorously at reflux for 4–12 hours.
-
Workup: Filter through a Celite pad. Do not do an aqueous acidic workup; the aldehyde is unstable.
Module C: O-Functionalization (Avoiding N-Reaction)
Ticket #003: "I want to esterify the alcohol, but the nitrogen is reacting."
Root Cause: Even deactivated by
Resolution: Use a Nucleophilic Catalyst that favors O-acylation in the presence of a hindering base.[1]
-
Catalyst: DMAP (4-Dimethylaminopyridine) (10 mol%).[1]
-
Base: TEA (Triethylamine) or DIPEA .
-
Mechanism: DMAP forms a highly reactive N-acylpyridinium intermediate which transfers the acyl group to the alcohol.[1] The steric bulk of the
group protects the ring nitrogen from attacking this bulky intermediate, directing reaction to the primary alcohol.
Decision Pathways (Visualized)
Workflow 1: Catalyst Selection Matrix
Caption: Decision matrix for selecting the optimal catalytic system based on the desired chemical transformation of the trifluoromethyl-imidazole scaffold.[1]
Workflow 2: Regioselectivity Mechanism ( Effect)
Caption: Mechanistic flow showing how the CF3 group electronically deactivates the proximal nitrogen, directing alkylation to the distal position.
References
-
Regioselective N-Alkylation of Imidazoles
- Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.
-
Specific Application: "Regioselective synthesis of 1-alkyl-4-(trifluoromethyl)imidazoles." Journal of Organic Chemistry.
-
Copper-Catalyzed Arylation
-
Oxidation Protocols
- Title: Manganese Dioxide Oxid
- Source:Chemical Reviews.
-
Context: Standard protocol for preserving sensitive heterocyclic rings during benzylic-type oxidation.[1]
-
Synthesis of Trifluoromethyl Imidazoles
Sources
workup procedures for reactions involving (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol
Technical Support Center: (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol
Welcome to the technical support guide for handling reactions involving (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol. This molecule, while a versatile building block, presents a unique combination of chemical functionalities—a weakly basic imidazole ring, a reactive primary alcohol, and a potentially labile trifluoromethyl group. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to help you navigate the complexities of its reaction workup and purification, ensuring the integrity of your target compound.
Part 1: Foundational Principles & Initial Workup Strategy
Before addressing specific problems, it's crucial to understand the chemical personality of our molecule. The interplay between its three functional groups dictates the entire workup strategy.
-
The Imidazole Ring: The nitrogen atoms provide a basic handle (pKa of conjugate acid is typically ~5-7). However, the potent electron-withdrawing effect of the adjacent CF3 group significantly reduces this basicity compared to a simple alkyl-imidazole. This duality is key for selective extraction.
-
The Trifluoromethyl (CF3) Group: While generally robust, the C-F bonds are not inert. The CF3 group acidifies the imidazole N-H proton and can be susceptible to degradation under harsh basic conditions, a phenomenon known as defluorination or hydrolysis.[1][2]
-
The Methanol Group (-CH2OH): As a primary alcohol, it is a hydrogen bond donor and can react with both acids and bases. It can be easily converted into a better leaving group or oxidized if care is not taken.[3][4]
FAQ 1: I've finished my reaction. Where do I even start with the workup?
Answer: Your starting point is to determine the nature of your desired product and the impurities present. The goal is to leverage the unique properties of your molecule to separate it from everything else. The following decision tree provides a general framework for designing your workup protocol.
Caption: Initial decision workflow for workup selection.
Part 2: Troubleshooting Extractive Workups
Liquid-liquid extraction is the most powerful initial purification step. However, the amphipathic nature of this molecule can lead to common pitfalls.
FAQ 2: I'm losing my product in the aqueous layer during extraction. Why is this happening and how can I stop it?
Answer: This is a classic issue stemming from the protonation of the imidazole ring. When you wash your organic layer with an acidic solution (e.g., 1M HCl), the imidazole nitrogen becomes protonated, forming a salt. This salt is now highly water-soluble and will partition into the aqueous phase.
Causality: The trifluoromethyl group makes the imidazole less basic than you might expect. While this prevents extraction with very weak acids, moderately strong acids (pH < 4) will readily protonate it.
Solutions:
-
Avoid Acid Washes (If Possible): If your impurities are not basic, skip the acid wash and use only water or brine.
-
Use a Weaker Acid: Try a wash with a saturated ammonium chloride (NH4Cl) solution (pH ~4.5-5.5). This is often acidic enough to remove more basic impurities without fully protonating your product.
-
"Salting Out": Before extraction, add a significant amount of a neutral salt like sodium chloride (NaCl) or potassium carbonate (K2CO3) to the aqueous layer. This increases the ionic strength of the aqueous phase, making it less hospitable to organic molecules and pushing your product back into the organic layer.
-
Back-Extraction: If your product is trapped in the acidic aqueous layer, you can recover it. Neutralize the aqueous layer with a base (e.g., NaHCO3 or NaOH) until it is basic (pH > 8), then re-extract with an organic solvent like ethyl acetate or dichloromethane.
Here is a standard protocol for an acid-base extraction designed to isolate your product.
Caption: Workflow for a classic acid-base extractive workup.
FAQ 3: My reaction involved a metal catalyst (e.g., Palladium, Copper), and I can't get rid of it. What should I do?
Answer: Imidazoles are excellent ligands for many transition metals. It is highly likely that your product is chelating to the residual metal, making it soluble in the organic phase and difficult to remove by simple washes.
Solutions:
-
Aqueous EDTA Wash: After the initial workup, wash the organic layer with a 0.5M solution of ethylenediaminetetraacetic acid (EDTA) at a pH of ~8-9. EDTA is a powerful hexadentate chelating agent that will sequester the metal into the aqueous phase.
-
Specific Scavengers: If EDTA fails, consider filtering the organic solution through a pad of a material known to bind the specific metal. Common choices include Celite®, silica gel, or specialized commercial metal scavengers.
-
Ammonia Wash: A wash with dilute ammonium hydroxide can sometimes be effective for removing copper catalysts.
Part 3: Troubleshooting Purification & Stability
Even after a successful extraction, purifying this molecule can be challenging.
FAQ 4: My NMR spectrum looks clean, but my yield is very low after column chromatography. Where is my product going?
Answer: Your product is likely sticking irreversibly to the silica gel.
Causality: Standard silica gel is slightly acidic (pH ~4-5). The basic nitrogen of your imidazole can interact very strongly with the acidic silanol (Si-OH) groups on the silica surface, leading to significant tailing on TLC plates and poor recovery from a column.
Solutions:
-
Deactivate the Silica: Before running the column, flush the packed silica gel with a solution of your eluent containing 1-2% triethylamine (Et3N) or ammonia (in methanol). This neutralizes the acidic sites and allows your product to elute properly.
-
Use a Different Stationary Phase: Consider using neutral or basic alumina, or a C18-functionalized (reverse-phase) silica gel, which will not have the same acidic character.
-
Choose an Appropriate Eluent: A polar solvent system is required. Gradients of ethyl acetate in hexanes are common, but for more polar compounds, switching to dichloromethane/methanol may be necessary.[5]
| Symptom | Possible Cause | Recommended Solution |
| Streaking/Tailing on TLC | Strong interaction with acidic silica gel. | Add 1% Et3N or NH4OH to the developing solvent. Spot a more dilute sample. |
| No Product Elutes from Column | Irreversible binding to silica. | Deactivate silica with a basic modifier before loading. Switch to alumina or reverse-phase. |
| Product Co-elutes with Impurity | Insufficient separation. | Optimize the solvent system using TLC. Try a different solvent family (e.g., ether vs. ethyl acetate). |
FAQ 5: I see evidence of decomposition during my workup, especially when using a strong base. What is happening?
Answer: You are likely observing base-mediated degradation of the trifluoromethyl group.[2] While the C-F bond is strong, the electron-withdrawing nature of the three fluorine atoms makes the carbon atom susceptible to nucleophilic attack, particularly by strong, "hard" nucleophiles like hydroxide (OH-) or alkoxides at elevated temperatures. This can lead to a cascade of reactions resulting in defluorination or complete hydrolysis of the CF3 group to a carboxylic acid.[1]
Troubleshooting Stability:
-
Avoid Strong Bases: Whenever possible, use milder inorganic bases like sodium bicarbonate (NaHCO3) or potassium carbonate (K2CO3) instead of sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Keep it Cold: Perform any steps involving bases at low temperatures (0 °C or below) to minimize the rate of decomposition.
-
Limit Exposure Time: Do not let your reaction mixture sit in basic aqueous solutions for extended periods. Work quickly and proceed to the next step.
-
Use Organic Bases: For pH adjustments in the organic phase, consider using a non-nucleophilic organic base like triethylamine (Et3N) or diisopropylethylamine (DIPEA).
Sources
- 1. An Unusual Trifluoromethyl Elimination Reaction from the 4,4-Bis(trifluoromethyl)-5-hydroxyimidazoline Ring System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Alcohols in Substitution Reactions with Tons of Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Spectroscopic Comparison Guide: (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol Isomers
This guide provides an in-depth spectroscopic and technical comparison of (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol against its key structural isomers. It addresses the needs of researchers in medicinal chemistry requiring precise structural validation.
Executive Summary & Isomer Landscape
(4-(trifluoromethyl)-1H-imidazol-5-yl)methanol (CAS: 59608-85-4) is a critical fluorinated building block. In solution, it exists in dynamic equilibrium with its tautomer, (5-(trifluoromethyl)-1H-imidazol-4-yl)methanol . However, for structural validation, it must be distinguished from its stable regioisomers, primarily (2-(trifluoromethyl)-1H-imidazol-4-yl)methanol .
The trifluoromethyl (
The Isomers Defined
-
Target (Isomer A): 4-(trifluoromethyl)-1H-imidazol-5-yl)methanol (Dynamic tautomer pair with 5-CF3 form).
-
Regioisomer (Isomer B): (2-(trifluoromethyl)-1H-imidazol-4-yl)methanol (Stable regioisomer;
at C2).
Spectroscopic Comparison (Data & Logic)
The most definitive method for distinguishing these isomers is
Table 1: Comparative Spectroscopic Data
| Feature | Target (4-CF3 Isomer) | Regioisomer (2-CF3 Isomer) | Diagnostic Logic |
| The C2-H (Target) is flanked by two nitrogens, causing a significant downfield shift compared to C5-H (Regioisomer). | |||
| While shifts are similar, the Target often shows weak coupling to the adjacent C5 substituents or C2-H in high-res spectra. | |||
| Quartet, | Quartet, | ||
| C2 signal is a sharp CH (approx 135-140 ppm). | C2 signal is a quaternary C-CF3 (quartet). | Absence of C2-H signal in HSQC/HMQC is the definitive proof of the 2-CF3 isomer. | |
| IR Spectrum | Broad OH (~3200 cm⁻¹), C-F (~1100-1200 cm⁻¹) | Similar OH and C-F bands. | IR is not sufficient for distinguishing these isomers; use NMR. |
Tautomerism Dynamics (The "Hidden" Isomer)
The Target compound exists as a tautomeric pair: 4-CF3-5-CH2OH
-
Observation: In DMSO-
at room temperature, you will likely observe a single "averaged" set of signals due to fast proton exchange. -
Low Temperature: At -40°C or lower, the peaks may broaden or split into two distinct sets (ratio dependent on solvent polarity).
-
Impact: Do not misinterpret broadened signals as impurities; this is characteristic of the N-H imidazole moiety.
Experimental Protocols
Protocol A: Synthesis of (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol
Mechanism: Reduction of the ester precursor. The
Materials:
-
Ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate (CAS 55942-41-1)
-
Lithium Aluminum Hydride (
), 2.0 M in THF -
Anhydrous THF
-
Glauber’s salt (
) for quenching
Step-by-Step Methodology:
-
Setup: Flame-dry a 100 mL round-bottom flask and equip with a magnetic stir bar and N2 inlet.
-
Solvation: Dissolve 1.0 g (4.8 mmol) of the ester in 20 mL anhydrous THF. Cool to 0°C in an ice bath.
-
Reduction: Add
solution (3.6 mL, 7.2 mmol, 1.5 equiv) dropwise over 15 minutes. Caution: Gas evolution. -
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours. Monitor by TLC (EtOAc/Hexane).[1]
-
Quenching (Fieser Method): Cool back to 0°C. Carefully add:
-
0.3 mL Water
-
0.3 mL 15% NaOH
-
0.9 mL Water
-
-
Workup: Stir until a white granular precipitate forms. Filter through a Celite pad. Wash the pad with THF.
-
Isolation: Concentrate the filtrate in vacuo. The product typically solidifies upon standing. Recrystallize from EtOAc/Hexane if necessary.
Protocol B: Distinguishing the 2-CF3 Isomer
If the 2-CF3 isomer is suspected (often a byproduct in cyclization reactions using trifluoroacetic anhydride), use this HMBC validation step :
-
Acquire a 2D HMBC spectrum.
-
Look for the correlation between the Ring Proton and the Ring Carbons.
-
Target (4-CF3): The C2-H proton will show strong correlations to both C4 and C5 (quaternary carbons).
-
Isomer (2-CF3): The C5-H proton will show correlations to C4 and C2 (quaternary C-CF3).
Visualization of Pathways & Logic
Diagram 1: Tautomerism & Isomer Structure
Caption: Structural relationship between the target compound, its dynamic tautomer, and the stable 2-CF3 regioisomer.
Diagram 2: Synthesis & Validation Workflow
Caption: Decision tree for synthesizing and validating the correct isomer using 1H NMR markers.
References
-
Accela ChemBio. (2023). Product Data: (4-(Trifluoromethyl)-1H-Imidazol-5-Yl)Methanol (CAS 59608-85-4). Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Convenient synthesis of 4-trifluoromethyl-substituted imidazole derivatives. PubMed. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Synthesis and characterization of trifluoromethyl-1H-imidazoles. Organic & Biomolecular Chemistry. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Cross-Reactivity Studies of (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol-Based Compounds
For researchers and drug development professionals, the specificity of an immunoassay is paramount. When developing assays for small molecules such as (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol, a critical aspect of validation is the assessment of cross-reactivity. This guide provides a comprehensive framework for designing and executing cross-reactivity studies for this class of compounds, comparing potential alternative analytes, and presenting the experimental data in a clear and objective manner.
The Imperative of Specificity: Understanding Cross-Reactivity
Cross-reactivity in immunoassays occurs when an antibody raised against a specific antigen (the target analyte) also binds to other, structurally similar molecules.[1] This can lead to inaccurate quantification and false-positive results. For (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol, a compound with potential applications in various fields, ensuring that an assay can distinguish it from its metabolites, precursors, or other structurally related compounds is crucial for reliable data.
This guide will walk you through a hypothetical, yet scientifically rigorous, study to characterize the specificity of an antibody developed for (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol. We will cover the essential experimental protocols, data analysis, and interpretation.
Designing the Cross-Reactivity Study
A robust cross-reactivity study begins with a well-defined set of compounds to test. The selection should be based on structural similarity to the target analyte.
The Target Analyte and Potential Cross-Reactants
Our target analyte is (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol . Based on its structure, we can hypothesize a panel of potential cross-reactants that might be encountered in a biological or synthetic sample. These include precursors, potential metabolites, and structural analogs where key functional groups are altered.
Caption: Target analyte and potential cross-reactants.
Hapten-Carrier Conjugation and Antibody Production
Since small molecules like our target are not immunogenic on their own, they must be conjugated to a larger carrier protein to elicit an immune response.[][3] This complex is known as a hapten-carrier conjugate.
Rationale for Hapten Design: The way the hapten is linked to the carrier protein is critical. The linker should be attached at a position on the small molecule that is distal from the key antigenic determinants. For (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol, the hydroxyl group is a suitable point for conjugation, as it preserves the unique trifluoromethyl-imidazole core for antibody recognition.
A common strategy is to first introduce a spacer arm with a terminal carboxylic acid group to the hydroxyl group of the hapten, which can then be coupled to the amine groups of the carrier protein (e.g., Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)) using a carbodiimide crosslinker like EDC.[4]
Experimental Protocols for Cross-Reactivity Assessment
We will detail two gold-standard methods for quantifying cross-reactivity: the competitive ELISA for a high-throughput assessment and Surface Plasmon Resonance (SPR) for detailed kinetic analysis.
Competitive ELISA Protocol
The competitive ELISA is an efficient method for screening a panel of potential cross-reactants.[5] In this format, the free analyte in the sample competes with a labeled or coated antigen for a limited number of antibody binding sites. A higher affinity of the analyte for the antibody results in a lower signal.
Caption: Workflow for the competitive ELISA.
Step-by-Step Methodology:
-
Coating:
-
Dilute the (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol-BSA conjugate to 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).[6]
-
Add 100 µL of the diluted conjugate to each well of a 96-well microplate.
-
Incubate overnight at 4°C.[7]
-
Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).[6]
-
-
Blocking:
-
Competition:
-
Prepare serial dilutions of the target analyte (standard curve) and the potential cross-reactants in assay buffer.
-
In separate tubes, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the primary antibody (raised against the target analyte) at its optimal dilution.[9]
-
Incubate this mixture for 1 hour at 37°C.[9]
-
Add 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1 hour at 37°C.[9]
-
-
Detection:
-
Wash the plate four times with wash buffer.
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in assay buffer to each well.
-
Incubate for 1 hour at 37°C.[5]
-
-
Signal Generation and Measurement:
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique that provides real-time data on the kinetics (association and dissociation rates) and affinity of molecular interactions.[10][11] This method is invaluable for a more in-depth characterization of cross-reactivity. Small molecule immunosensing using SPR can be challenging but offers high sensitivity when properly designed.[12][13]
Step-by-Step Methodology:
-
Sensor Chip Preparation:
-
The primary antibody against (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol is immobilized on a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
-
Binding Analysis:
-
A continuous flow of running buffer (e.g., HBS-EP+) is passed over the sensor surface to establish a stable baseline.
-
Inject a series of concentrations of the target analyte over the sensor surface to measure its binding kinetics to the immobilized antibody.
-
After each injection, the surface is regenerated using a low pH solution (e.g., glycine-HCl) to remove the bound analyte.
-
-
Cross-Reactivity Testing:
-
Repeat the binding analysis for each of the potential cross-reactants, using the same concentration range as the target analyte.
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Data Presentation and Interpretation
Objective comparison requires a standardized way of presenting and interpreting the data.
Comparative Data Table
The results from the competitive ELISA should be summarized in a table.
| Compound | IC50 (ng/mL) | Relative Cross-Reactivity (%) |
| (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol | X | 100 |
| 4-(trifluoromethyl)-1H-imidazole-5-carbaldehyde | Y | Z₁ |
| 4-(trifluoromethyl)-1H-imidazole-5-carboxylic acid | A | Z₂ |
| 4,5-bis(trifluoromethyl)-1H-imidazole | B | Z₃ |
| (1-methyl-1H-imidazol-2-yl)methanol | C | Z₄ |
Data Calculation:
-
IC50: The concentration of the analyte that causes a 50% reduction in the maximum signal. This is determined from the dose-response curve for each compound.[14]
-
Relative Cross-Reactivity (%): This is calculated using the following formula:[14] % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) * 100
Interpreting the Results
A high percentage of cross-reactivity indicates that the antibody binds significantly to that compound, suggesting a lack of specificity. Conversely, a low percentage of cross-reactivity demonstrates that the antibody is highly specific for the target analyte.
The SPR data provides a more nuanced view. While the KD value gives an overall measure of affinity, comparing the ka and kd rates for the target analyte and cross-reactants can reveal subtle differences in their binding behavior.
Conclusion
This guide provides a robust framework for conducting and evaluating cross-reactivity studies for (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol-based compounds. By employing systematic experimental designs, such as competitive ELISA and SPR, and adhering to rigorous data analysis, researchers can confidently assess the specificity of their assays. This is an indispensable step in the development of reliable analytical methods for research and clinical applications.
References
-
Singh, B. (2021). Why hapten-carrier complex in immunogenic whereas unbound hapten are not? ResearchGate.[15]
-
MDPI. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol.[16]
-
St John's Laboratory. (n.d.). Competitive ELISA protocol. Retrieved from [Link]5]
-
Creative Biolabs. (n.d.). Hapten-Carrier Conjugation. Retrieved from [Link]3]
-
ResearchGate. (2015). How can I do a Competitive ELISA set up from scratch?[7]
-
Mishra, S., et al. (2010). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. Journal of Immunoassay and Immunochemistry.[17]
-
MDPI. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation.[14]
-
Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR. Retrieved from [Link]10]
-
Quansys Biosciences. (2023). Cross reactivity testing at Quansys Biosciences.[18]
-
ACS Omega. (2023). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules.[11]
-
Bio-Rad Antibodies. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]6]
-
Boster Bio. (n.d.). Antibody Cross-Reactivity: How to Assess & Predict Binding. Retrieved from [Link]1]
-
Creative Biolabs Antibody. (n.d.). Protocol of Competition (Inhibition) ELISA. Retrieved from [Link]9]
-
PMC. (2010). Small Molecule Immunosensing Using Surface Plasmon Resonance.[12]
-
Diva-portal.org. (n.d.). Immunological Cross-Reactivity.[19]
-
bioRxiv. (2025). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules.[20]
-
NCBI. (n.d.). Specificity and Cross-Reactivity - Immunology and Evolution of Infectious Disease.[21]
-
Sigma-Aldrich. (n.d.). 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline.[22]
-
iGEM. (n.d.). Direct competitive ELISA protocol. Retrieved from [Link]8]
-
ResearchGate. (2025). Small Molecule Immunosensing Using Surface Plasmon Resonance.[13]
-
PubMed. (2007). Analogues of 4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole as potential antibacterial agents.[23]
-
PubChem. (n.d.). 4-(7-((1H-Imidazol-1-YL)methyl)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-YL)-1-oxo-3,4-dihydroisoquinolin-2(1H)-YL)-6-ethyl-N-methylquinoline-8-carboxamide.[24]
-
PubChemLite. (n.d.). (4-(trifluoromethyl)-1h-imidazol-5-yl)methanol.[25]
Sources
- 1. bosterbio.com [bosterbio.com]
- 3. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 4. Peptide Conjugation for Custom Antibody Production | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. stjohnslabs.com [stjohnslabs.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. researchgate.net [researchgate.net]
- 8. static.igem.org [static.igem.org]
- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 10. bio-rad.com [bio-rad.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Small Molecule Immunosensing Using Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cross reactivity testing at Quansys Biosciences [quansysbio.com]
- 19. diva-portal.org [diva-portal.org]
- 20. biorxiv.org [biorxiv.org]
- 21. Specificity and Cross-Reactivity - Immunology and Evolution of Infectious Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline AldrichCPR 641571-11-1 [sigmaaldrich.com]
- 23. Analogues of 4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. 4-(7-((1H-Imidazol-1-YL)methyl)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-YL)-1-oxo-3,4-dihydroisoquinolin-2(1H)-YL)-6-ethyl-N-methylquinoline-8-carboxamide | C31H28F3N7O2 | CID 166449496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. PubChemLite - (4-(trifluoromethyl)-1h-imidazol-5-yl)methanol (C5H5F3N2O) [pubchemlite.lcsb.uni.lu]
A Senior Application Scientist's Guide to Confirming the Structure of Reaction Products of (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol in Medicinal Chemistry
(4-(Trifluoromethyl)-1H-imidazol-5-yl)methanol is a key heterocyclic building block in modern drug discovery. The presence of the trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. The imidazole core, a common motif in biologically active compounds, offers multiple sites for functionalization, allowing for the generation of diverse chemical libraries.[1] This guide provides a comprehensive overview of the analytical methodologies required to unambiguously confirm the structures of reaction products derived from this versatile scaffold. We will delve into the expected outcomes of common synthetic transformations—oxidation, etherification, esterification, and N-alkylation—and provide the rationale behind the selection of specific analytical techniques for structural elucidation.
I. Structural Confirmation of the Starting Material: (4-(Trifluoromethyl)-1H-imidazol-5-yl)methanol
A thorough characterization of the starting material is paramount before proceeding with any chemical synthesis. The key spectroscopic features to confirm the identity and purity of (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol are outlined below.
Expected Spectroscopic Data:
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the imidazole ring proton, the methylene protons of the hydroxymethyl group, the hydroxyl proton, and the N-H proton. The chemical shifts will be influenced by the solvent. |
| ¹³C NMR | Resonances for the imidazole ring carbons, the methylene carbon, and the trifluoromethyl carbon (which will exhibit coupling with fluorine). |
| IR | Characteristic broad O-H stretching band for the alcohol, N-H stretching, C-N and C=C stretching bands of the imidazole ring, and strong C-F stretching bands. |
| Mass Spec | A molecular ion peak corresponding to the exact mass of the compound (C₅H₅F₃N₂O). |
II. Comparative Analysis of Reaction Products
This section details the expected reaction products from common transformations of (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol and provides a guide to their structural confirmation.
A. Oxidation: Formation of 4-(Trifluoromethyl)-1H-imidazole-5-carbaldehyde
The primary alcohol of (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol can be readily oxidized to the corresponding aldehyde, 4-(trifluoromethyl)-1H-imidazole-5-carbaldehyde, using a variety of mild oxidizing agents such as manganese dioxide (MnO₂) or Dess-Martin periodinane.
Reaction Scheme:
Caption: Oxidation of the primary alcohol to an aldehyde.
Structural Confirmation and Comparison:
The most significant changes in the spectroscopic data upon oxidation will be the disappearance of the alcohol signals and the appearance of aldehyde signals.
| Technique | (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol | 4-(Trifluoromethyl)-1H-imidazole-5-carbaldehyde | Causality of Change |
| ¹H NMR | Methylene protons (-CH₂OH) signal (typically ~4.5-4.8 ppm). | Disappearance of the methylene signal. Appearance of a new singlet for the aldehyde proton (-CHO) in the downfield region (typically ~9.5-10.0 ppm). | The -CH₂OH group is oxidized to a -CHO group. The aldehyde proton is highly deshielded. |
| ¹³C NMR | Methylene carbon (-CH₂OH) signal (typically ~55-60 ppm). | Disappearance of the methylene carbon signal. Appearance of a new signal for the carbonyl carbon (-CHO) in the highly downfield region (typically ~180-190 ppm). | The carbon atom is now part of a carbonyl group, which has a characteristic downfield chemical shift. |
| IR | Broad O-H stretch (~3200-3600 cm⁻¹). | Disappearance of the broad O-H stretch. Appearance of a sharp C=O stretch for the aldehyde (~1680-1700 cm⁻¹). | The alcohol functional group is replaced by a carbonyl functional group. |
| Mass Spec | Molecular ion peak at m/z for C₅H₅F₃N₂O. | Molecular ion peak at m/z for C₅H₃F₃N₂O (a decrease of 2 mass units). | Loss of two hydrogen atoms during the oxidation process. |
B. Etherification: O-Alkylation vs. N-Alkylation
Etherification of (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol can lead to two primary products: the O-alkylated ether or the N-alkylated imidazole. The regioselectivity of this reaction is highly dependent on the reaction conditions, particularly the base and solvent used.
Reaction Scheme and Regioselectivity:
Caption: Regioselectivity in the alkylation of (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol.
Rationale for Regioselectivity:
-
O-Alkylation: In the presence of a weak base, the more acidic hydroxyl proton is preferentially removed, leading to the formation of an alkoxide intermediate that then undergoes nucleophilic attack on the alkylating agent.
-
N-Alkylation: A strong base is required to deprotonate the imidazole N-H. The resulting imidazolide anion is a soft nucleophile and will readily attack the alkylating agent. Due to tautomerism, alkylation can occur at either the N-1 or N-3 position, potentially leading to a mixture of regioisomers. The electron-withdrawing trifluoromethyl group at the 4-position will influence the electron density at the two nitrogen atoms, affecting the product ratio.[2]
Structural Confirmation and Comparison:
| Technique | O-Alkylated Product | N-Alkylated Product | Causality of Difference |
| ¹H NMR | Disappearance of the O-H proton signal. Appearance of new signals corresponding to the alkyl group, with the protons on the carbon adjacent to the ether oxygen shifted downfield (~3.5-4.5 ppm). The N-H proton signal of the imidazole ring is retained. | Disappearance of the N-H proton signal. Appearance of new signals for the alkyl group, with the protons on the carbon attached to the nitrogen shifted downfield. The O-H proton signal is retained. | The position of alkylation determines which labile proton is replaced. |
| ¹³C NMR | The methylene carbon (-CH₂-O-Alkyl) will show a downfield shift compared to the starting material. New signals for the alkyl group will be present. | The imidazole ring carbons will show a shift upon N-alkylation. New signals for the alkyl group will be present. | The electronic environment of the carbons changes depending on the site of alkylation. |
| IR | Disappearance of the broad O-H stretch. Retention of the N-H stretch. Appearance of a C-O-C ether stretch (~1050-1150 cm⁻¹). | Retention of the broad O-H stretch. Disappearance of the N-H stretch. | The functional group that is modified will show corresponding changes in the IR spectrum. |
| Mass Spec | Molecular ion peak corresponding to the addition of the alkyl group. Fragmentation patterns may show loss of the alkoxy group. | Molecular ion peak corresponding to the addition of the alkyl group. Fragmentation patterns will differ from the O-alkylated isomer. | The position of the alkyl group influences the fragmentation pathway. |
C. Esterification
The primary alcohol can be converted to an ester through reaction with an acyl chloride or a carboxylic acid under appropriate conditions (e.g., using a coupling agent like DCC).
Reaction Scheme:
Caption: Esterification of the primary alcohol.
Structural Confirmation and Comparison:
| Technique | (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol | Ester Product | Causality of Change |
| ¹H NMR | Methylene protons (-CH₂OH) signal (~4.5-4.8 ppm). | The methylene protons (-CH₂OCOR) will be shifted further downfield (typically ~5.0-5.5 ppm) due to the electron-withdrawing effect of the carbonyl group. New signals for the acyl group will appear. | The methylene protons are deshielded by the adjacent ester carbonyl group. |
| ¹³C NMR | Methylene carbon (-CH₂OH) signal (~55-60 ppm). | The methylene carbon (-CH₂OCOR) will be shifted downfield. A new carbonyl carbon signal will appear in the ester region (~170-180 ppm). | The electronic environment of the methylene carbon is altered, and a new carbonyl carbon is introduced. |
| IR | Broad O-H stretch (~3200-3600 cm⁻¹). | Disappearance of the broad O-H stretch. Appearance of a strong C=O stretch for the ester (~1735-1750 cm⁻¹). | The alcohol is converted to an ester, which has a characteristic carbonyl absorption. |
| Mass Spec | Molecular ion peak for C₅H₅F₃N₂O. | Molecular ion peak corresponding to the addition of the acyl group. | The mass increases by the mass of the incorporated acyl group. |
III. Experimental Protocols
General Considerations:
-
All reactions should be performed in a well-ventilated fume hood.
-
Anhydrous solvents and reagents should be used where specified.
-
Reaction progress should be monitored by thin-layer chromatography (TLC).
Protocol 1: Oxidation to 4-(Trifluoromethyl)-1H-imidazole-5-carbaldehyde
-
To a solution of (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetone), add activated manganese dioxide (10 eq).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of celite to remove the manganese dioxide, washing the celite with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: O-Alkylation (Etherification)
-
To a solution of (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol (1.0 eq) in a non-polar solvent (e.g., acetonitrile), add a weak base such as potassium carbonate (1.5 eq).
-
Add the alkylating agent (e.g., an alkyl halide) (1.1 eq) to the mixture.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: N-Alkylation
-
To a suspension of a strong base such as sodium hydride (1.2 eq, 60% dispersion in mineral oil) in a polar aprotic solvent (e.g., anhydrous DMF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol (1.0 eq) in the same solvent dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Add the alkylating agent (1.1 eq) dropwise.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the N-1 and N-3 isomers if formed.
Protocol 4: Esterification
-
To a solution of (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol (1.0 eq) and a carboxylic acid (1.1 eq) in an anhydrous solvent (e.g., dichloromethane), add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with aqueous solutions of HCl (e.g., 1 M) and sodium bicarbonate to remove unreacted starting materials and byproducts.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
IV. Data Visualization
Workflow for Structural Confirmation
Caption: General workflow for the synthesis and structural confirmation of reaction products.
Conclusion
The structural elucidation of reaction products of (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol relies on a systematic and comparative analysis of spectroscopic data. By understanding the expected reactivity of the starting material and the characteristic spectral signatures of the resulting functional groups, researchers can confidently confirm the structures of their synthesized compounds. This guide provides a foundational framework for these analytical endeavors, emphasizing the importance of a multi-technique approach to ensure scientific rigor in drug discovery and development.
References
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Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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PubChem. (n.d.). 4-(Trifluoromethyl)-1H-imidazole-5-carbaldehyde. Retrieved February 7, 2026, from [Link]
-
Vyskocilová, P., Hornik, P., Friedecký, D., Frycák, P., Lemr, K., & Adam, T. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1237–1240. [Link]
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MDPI. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Molbank, 2023(1), M1565. [Link]
-
Jones, R. C. F., & Grimmett, M. R. (1984). N-Alkylation of imidazoles. Comprehensive Organic Chemistry II, 4, 365-416. [Link]
-
Afza, N., et al. (2018). Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl)-N-(2-(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine. Indian Journal of Chemistry - Section B, 57B(4), 503-511. [Link]
-
Orhan, E., Kose, M., Alkan, D., & Öztürk, L. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 373-382. [Link]
-
MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. [Link]
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Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol
As researchers and drug development professionals, our work with novel chemical entities like (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol is foundational to discovery. However, our responsibility extends beyond the synthesis and application of these compounds to their entire lifecycle, culminating in their safe and compliant disposal. The presence of a trifluoromethyl group and an imidazole ring necessitates a disposal protocol grounded in a thorough understanding of the compound's chemical properties and potential hazards.
This guide provides a comprehensive, step-by-step framework for the proper disposal of (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol. It is designed to ensure the safety of laboratory personnel, protect the environment, and maintain regulatory compliance. The procedures outlined herein are based on established principles of chemical waste management, emphasizing hazard identification, segregation, and proper containment.
Hazard Characterization and Risk Assessment
The primary hazards associated with analogous fluorinated imidazoles include:
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[3][4][5]
-
Respiratory Irritation: May cause respiratory irritation.[3][5]
-
Suspected Carcinogenicity: Suspected of causing cancer.[3][4]
These hazards mandate that (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol be treated as a regulated hazardous waste.
Table 1: Inferred Hazard Profile
| GHS Pictogram | Hazard Code | Hazard Statement |
|---|
|
| H302 | Harmful if swallowed[3][4] | | | H315 | Causes skin irritation[3][4][5] | | | H319 | Causes serious eye irritation[3][4][5] | | | H335 | May cause respiratory irritation[3][5] | | | H351 | Suspected of causing cancer[3][4] |Immediate Safety and Personal Protective Equipment (PPE)
Given the compound's hazardous nature, strict adherence to safety protocols is non-negotiable. All handling, including disposal, must be conducted within a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation exposure.[2]
Table 2: Personal Protective Equipment (PPE) Protocol
| Task | Required PPE |
|---|---|
| Handling Solid Compound (weighing, transfers) | - Chemical-resistant nitrile or neoprene gloves- Safety goggles or safety glasses with side shields- Lab coat- Use within a chemical fume hood to control dust[2] |
| Handling Solutions (dissolving, transfers) | - Chemical-resistant nitrile or neoprene gloves- Safety goggles and a face shield if splashing is possible- Lab coat; chemical-resistant apron for larger volumes[2] |
| Packaging Waste | - Chemical-resistant nitrile or neoprene gloves- Safety goggles or safety glasses with side shields- Lab coat |
Waste Segregation and Containment Protocol
Proper segregation is the cornerstone of safe and cost-effective chemical waste disposal. The fluorine content classifies (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol waste as halogenated organic waste .[2] Mixing this with non-halogenated waste streams complicates disposal, increases costs, and can create dangerous incompatibilities.[2]
Causality: Halogenated waste typically requires high-temperature incineration to ensure the complete destruction of stable carbon-fluorine bonds and prevent the release of toxic byproducts. This is a fundamentally different disposal pathway than that for many non-halogenated wastes.
Table 3: Waste Containment and Labeling Guide
| Waste Type | Container Requirements | Labeling Requirements |
|---|---|---|
| Solid Waste (unused compound, contaminated consumables like weigh boats, wipes) | - Puncture-resistant, sealable container (e.g., wide-mouth plastic jar with a screw-top lid).[2] - Must be compatible with the chemical.[6][7] | - "HAZARDOUS WASTE" [2]- Chemical Name: "(4-(trifluoromethyl)-1H-imidazol-5-yl)methanol"- Hazards: "Toxic," "Irritant," "Halogenated Organic"[2]- Accumulation Start Date [6] |
| Liquid Waste (solutions, rinsates) | - Chemically compatible, leak-proof container with a secure, tight-fitting lid.[6][7][8]- Use secondary containment to prevent spills.[9] | - "HAZARDOUS WASTE" [2]- Chemical Name & Concentration: e.g., "(4-(trifluoromethyl)-1H-imidazol-5-yl)methanol in Methanol"- Hazards: "Toxic," "Irritant," "Flammable Liquid" (if solvent is flammable), "Halogenated Organic"- Accumulation Start Date [6] |
| Contaminated Sharps (needles, scalpels) | - Approved, puncture-proof, autoclavable sharps container. | - "HAZARDOUS WASTE - SHARPS" - Contaminant: "(4-(trifluoromethyl)-1H-imidazol-5-yl)methanol" |
| Empty Stock Bottles | - Triple-rinse with a suitable solvent. The first rinse must be collected as hazardous liquid waste.[9] | - After proper rinsing, deface or remove the original label and dispose of as non-hazardous glass or plastic waste, per institutional policy.[10] |
The Disposal Workflow: A Step-by-Step Guide
The following workflow provides a systematic approach from the point of generation to final pickup. This process ensures that waste is handled safely and documented correctly at every stage.
Caption: Disposal Workflow for (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol.
Protocol Steps:
-
Point of Generation: As soon as a material is designated as waste (e.g., excess reagent, contaminated gloves, spent solution), it must be handled as hazardous. Do not let waste accumulate in unlabeled beakers or flasks.
-
Characterize and Segregate: Immediately identify the waste as solid or liquid halogenated organic waste. This is the most critical step to prevent improper mixing.[2]
-
Select and Label Container: Choose the appropriate container type as detailed in Table 3. Using a permanent marker, fill out a "Hazardous Waste" label completely with the chemical name, hazard warnings, and the date you first added waste to the container (the accumulation start date).[6][11]
-
Accumulate Waste Safely: Place the labeled, sealed container in a designated and properly signed Satellite Accumulation Area (SAA) within your laboratory. This area should be away from drains and high-traffic zones.[12] Liquid waste containers must be placed in secondary containment trays.[9] Keep containers closed at all times except when adding waste.[6][9][12]
-
Request Pickup: Adhere to your institution's policies regarding waste accumulation limits (e.g., typically no more than 55 gallons of hazardous waste stored in an SAA).[10] When the container is full or you are approaching storage time limits, submit a chemical waste collection request through your institution's Environmental Health & Safety (EHS or EH&S) department.[8]
Decontamination and Spill Management
Decontamination:
-
Glassware/Equipment: Decontaminate reusable glassware by rinsing with a minimal amount of a suitable solvent (e.g., methanol, acetone).
-
Collect Rinsate: The initial solvent rinse must be collected and disposed of as liquid halogenated hazardous waste.[9] Subsequent rinses with soap and water can typically be discarded down the drain, but confirm this with your institution's EHS guidelines.
Spill Management:
-
Minor Spills (Solid): For small spills of the solid powder within a fume hood, gently sweep up the material using a dustpan and brush or use a vacuum equipped with a HEPA filter.[3] Avoid any actions that could generate dust.[3][13]
-
Spill Debris: All cleanup materials (absorbent pads, contaminated wipes, gloves) must be placed in a sealed, labeled container and disposed of as solid halogenated hazardous waste.[13]
-
Major Spills: In the event of a large spill, evacuate the immediate area and contact your institution's EHS emergency line immediately.
By adhering to these scientifically grounded and procedurally robust guidelines, you contribute to a culture of safety and environmental stewardship. This ensures that the pursuit of scientific advancement does not come at the cost of the well-being of our colleagues or our shared environment.
References
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Methanol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12002825, 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. Retrieved from [Link]
-
Montana State University. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
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European Chemicals Agency. (n.d.). Guidance on Information Requirements and Chemical Safety Assessment. Retrieved from [Link]
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National Institutes of Health. (2022). NIH Waste Disposal Guide. Retrieved from [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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The University of Texas at Austin. (n.d.). Chemical Waste. Environmental Health & Safety (EHS). Retrieved from [Link]
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University of Washington. (2025, February 28). Imidazole. Environmental Health & Safety. Retrieved from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
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Fitreach. (n.d.). Disposal/Hazardous waste. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1745, 4-Imidazolemethanol. Retrieved from [Link]
-
European Chemicals Agency. (n.d.). Guidance documents. Retrieved from [Link]
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University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
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Personal protective equipment for handling (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol
Topic: Personal Protective Equipment & Safe Handling Guide for (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol CAS No: 59608-85-4
Executive Chemical Profile & Risk Landscape
As a Senior Application Scientist, I approach (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol not just as a reagent, but as a high-value fluorinated building block critical for modulating lipophilicity in drug discovery. Its structural duality—combining a basic imidazole ring with a reactive primary alcohol and a stable trifluoromethyl group—dictates specific handling protocols.
While the trifluoromethyl group (
GHS Hazard Classification (Self-Validating Check): Before handling, verify the Safety Data Sheet (SDS) against these baseline hazards associated with CAS 59608-85-4:
-
H302: Harmful if swallowed (Acute Toxicity, Oral).
-
H319: Causes serious eye irritation.[3]
Critical Safety Note: Unlike simple alcohols, the combustion of this compound releases Hydrogen Fluoride (HF) and Nitrogen Oxides (
Strategic Personal Protective Equipment (PPE)
Standard "lab safety" is insufficient for fluorinated intermediates. The following PPE strategy is designed to prevent exposure pathways specific to fine powders and solvated organic fluorides.
PPE Specification Table
| Protection Zone | Recommended Equipment | Technical Rationale |
| Hand Protection (Solid) | Nitrile Gloves (Min. 0.11 mm) | Sufficient for dry powder handling. Nitrile offers excellent abrasion resistance against crystalline solids. |
| Hand Protection (Solution) | Double Gloving (Nitrile/Laminate) | Fluorinated organics in polar solvents (e.g., DMSO, DMF) can permeate standard nitrile. Use a chemically resistant laminate liner (e.g., Silver Shield®) if handling concentrated solutions >10 minutes. |
| Respiratory | N95 / P2 Respirator (Minimum) | The H335 hazard implies mucosal irritation. If weighing outside a fume hood (not recommended), a respirator is mandatory to prevent inhalation of fine particulates. |
| Eye & Face | Chemical Goggles + Face Shield | Safety glasses are insufficient for H319 hazards during synthesis. A face shield is required during reactions involving heat or pressure to protect against splashes of corrosive intermediates. |
| Body | Poly-coated Lab Coat / Tyvek® | Standard cotton coats absorb liquids. Use a fluid-resistant layer when handling stock solutions to prevent skin absorption. |
Operational Handling Protocol: A Self-Validating Workflow
This protocol uses a "Check-Verify-Execute" logic to ensure safety at every transition point.
Phase A: Storage & Retrieval
-
Condition: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The imidazole nitrogen is prone to oxidation; the alcohol group is hygroscopic.
-
Verification: Check container integrity. If the white powder appears yellow or sticky, moisture ingress or oxidation has occurred.
Phase B: Weighing & Transfer (The Critical Zone)
-
Engineering Control: All weighing must occur inside a chemical fume hood or a powder containment balance enclosure.
-
Static Control: Fluorinated powders are often static-prone. Use an anti-static gun or ionizer bar to prevent powder scattering (which leads to inhalation risk).
-
Step-by-Step:
-
Place the receiving vessel (tared) inside the hood.
-
Open the reagent container only inside the hood.
-
Transfer using a disposable antistatic spatula.
-
Self-Validation: Wipe the exterior of the reagent bottle with a dry Kimwipe before removing it from the hood. If the wipe shows residue, your transfer technique requires adjustment.
-
Phase C: Reaction Setup
-
Solvent Choice: When dissolving in DMSO or DMF, the solution becomes a potent penetrant. Treat the solution as significantly more hazardous than the solid.
-
Thermal Control: If heating is required (e.g., for nucleophilic substitution at the alcohol), ensure a reflux condenser is active before heating to prevent the escape of fluorinated vapors.
Visualized Safety Logic: Handling & Emergency Response
The following diagram illustrates the decision logic for handling spills and routine workflows.
Figure 1: Decision matrix for routine handling and emergency response. Note the critical distinction in spill management between solid and solution phases.
Waste Management & Disposal
Proper disposal is a legal and environmental imperative for fluorinated compounds.
-
Segregation: Do NOT mix with general organic solvents. This compound must be tagged as "Halogenated Organic Waste" .[6]
-
Reasoning: Standard waste solvents are often used as fuel in cement kilns. Fluorinated compounds require specialized scrubbers to capture HF gas generated during combustion.
-
-
Container Labeling: Clearly mark the waste container with "Contains Organic Fluorides" and "Potential HF Generation upon Combustion."
-
Aqueous Waste: If the compound enters aqueous waste streams (e.g., rotary evaporator traps), verify the pH. If acidic, neutralize with Sodium Bicarbonate (
) before disposal to prevent equipment corrosion, though the fluorine bond itself will remain intact.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 59608-85-4. Retrieved from [Link]
-
University of Oxford. (2025). Recycling fluoride from long-lived PFAS chemicals. Retrieved from [Link]
-
Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
